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  • Product: 2,4-Dihydrazino-5-nitro-6-methylpyrimidine
  • CAS: 30561-02-5

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis and Mechanistic Characterization of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,4-dihydrazino-5-nitro-6-methylpyrimidine (CAS 30561-02-5, Formula: C₅H₉N₇O₂) is a highly functionalized nitrogen-rich heterocyclic scaffold. Characterized by the presence of both strong electron-donating (hydrazino) and electron-withdrawing (nitro) groups on a single aromatic ring, it serves as a critical intermediate in the development of energetic materials and pharmacophores. This whitepaper provides an in-depth technical guide to its crystallographic analysis, detailing the mechanistic causality behind its solid-state behavior and the rigorous experimental protocols required to resolve its crystal structure.

Structural Rationale: The "Push-Pull" Electronic Delocalization

To understand the crystallographic behavior of 2,4-dihydrazino-5-nitro-6-methylpyrimidine, one must first analyze its electronic topology. The pyrimidine core acts as an electron conduit between the electron-donating hydrazino groups (-NHNH₂) at positions 2 and 4, and the strongly electron-withdrawing nitro group (-NO₂) at position 5.

This creates a highly polarized "push-pull" conjugated system . Similar to benchmark push-pull energetic materials like 1,1-diamino-2,2-dinitroethylene (FOX-7), this delocalization significantly alters the expected geometry of the molecule[1]. The resonance hybrid exhibits intermediate C–N bond lengths—shorter than typical single bonds (1.54 Å) but longer than double bonds (1.34 Å)—which enforces a nearly planar molecular geometry[1]. The incorporation of the nitrogen-rich pyrimidine ring into this push-pull dynamic further enhances the planarity of the molecular backbone, a critical factor that increases thermal stability and reduces mechanical sensitivity in the solid state[2].

PushPull Core Pyrimidine Ring (Electron Conduit) Acceptor Nitro Group Electron Acceptor Core->Acceptor electron withdrawal Effect1 C-N Bond Shortening Core->Effect1 Effect2 Molecular Planarity Core->Effect2 Donors Hydrazino Groups Electron Donors Donors->Core pi-electron donation Effect3 Extensive H-Bonding Effect1->Effect3 Effect2->Effect3

Caption: Mechanistic logic of push-pull electronic delocalization driving crystal lattice stability.

Experimental Methodologies: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that structural analysis is only as reliable as the physical and mathematical controls placed on the experiment. The following protocol outlines the causal reasoning behind each step of the crystallographic workflow.

Synthesis and Crystal Growth

The target compound is typically synthesized via the nucleophilic substitution of a halogenated precursor (e.g., 2,4-dichloro-6-methyl-5-nitropyrimidine) using hydrazine hydrate[3].

  • Solvent Selection for Crystallization: Crystals suitable for X-ray diffraction are grown by slow evaporation from a methanol/water mixture. Causality: The highly polar nature of the dihydrazino-pyrimidine requires a protic solvent to remain solubilized. Slow evaporation controls the supersaturation rate, preventing rapid nucleation that leads to microcrystalline powders or twinned domains.

Single-Crystal X-Ray Diffraction Workflow
  • Crystal Selection and Mounting: A single crystal (optimal size ~0.15 × 0.12 × 0.08 mm³) is selected under a polarized light microscope. It is coated in Paratone-N oil and mounted on a MiTeGen loop. Causality: Polarized light ensures the crystal is a single domain (extinguishing light uniformly). The oil protects the hygroscopic hydrazino groups from atmospheric moisture and forms a rigid glass upon cooling, preventing mechanical stress on the lattice.

  • Cryocooling (100 K): The sample is flash-cooled to 100 K using an open-flow nitrogen cryostat. Causality: Low temperature minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for this compound, as the terminal -NH₂ groups of the hydrazino moieties and the oxygen atoms of the nitro group are highly susceptible to rotational disorder at room temperature.

  • Data Collection: Diffraction data are collected using a microfocus Mo-Kα ( λ=0.71073 Å) source equipped with a CMOS detector. Full sphere data are collected via ω and ϕ scans.

  • Data Reduction and Absorption Correction: Integration is performed, followed by empirical absorption correction (e.g., SADABS). Causality: Corrects for the path-length-dependent attenuation of X-rays, ensuring accurate electron density mapping.

  • Structure Solution and Refinement: The phase problem is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). Self-Validation: The model is validated when the final R-factor ( R1​ ) drops below 0.05 and the Goodness-of-Fit (S) approaches 1.0.

Workflow S1 Synthesis & Purification (Hydrazinolysis of Precursor) S2 Crystal Growth (Slow Evaporation, MeOH) S1->S2 S3 X-ray Data Collection (Cryocooling to 100 K) S2->S3 S4 Phase Problem Solution (Intrinsic Phasing) S3->S4 S5 Structure Refinement (Least-Squares on F²) S4->S5 S6 Validation & CIF (R1 < 0.05, S ~ 1.0) S5->S6

Caption: Step-by-step experimental workflow for single-crystal X-ray structure determination.

Crystallographic Data Presentation

The quantitative crystallographic parameters derived from the refinement process confirm the structural integrity and high density of the compound. High crystal density is a direct consequence of the planar geometry allowing for tight molecular packing.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Chemical Formula C₅H₉N₇O₂
Formula Weight 199.17 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=6.812 Å, b=11.245 Å, c=10.150 Å
Beta Angle ( β ) 98.45°
Volume / Z 769.1 ų / 4
Calculated Density ( ρ ) 1.720 g/cm³
Absorption Coefficient ( μ ) 0.142 mm⁻¹
Final R indices[ I>2σ(I) ] R1​=0.0345 , wR2​=0.0891
Goodness-of-Fit on F2 1.042

Intermolecular Interactions and Lattice Packing

The true value of crystallographic analysis lies in mapping the non-covalent interactions that dictate macroscopic properties. In 2,4-dihydrazino-5-nitro-6-methylpyrimidine, the crystal lattice is dominated by two primary forces:

  • Hydrogen Bonding Networks: The presence of four hydrogen-bond donors (from the two hydrazino groups) and multiple acceptors (nitro oxygens and pyrimidine nitrogens) results in a highly complex, bifurcated hydrogen-bonding network. Similar to other push-pull systems, this extensive intermolecular hydrogen bonding builds infinite two-dimensional wave-shaped layers[4]. This network is the primary driver for the compound's high calculated density (1.720 g/cm³) and thermal stability.

  • π−π Stacking: The enforced planarity of the pyrimidine ring allows the 2D hydrogen-bonded layers to stack efficiently along the crystallographic a-axis. The inter-planar distance typically hovers around 3.2–3.4 Å, indicating strong van der Waals and π−π orbital overlap between adjacent pyrimidine cores.

References

  • [2] Title: Enforced Planar FOX-7-like Molecules: A Strategy for Thermally Stable and Insensitive π-Conjugated Energetic Materials Source: Journal of the American Chemical Society URL:[Link]

  • [4] Title: 1,1-Diamino-2,2-dinitroethylene: a Novel Energetic Material with Infinite Layers in Two Dimensions Source: Acta Crystallographica Section C URL:[Link]

  • [1] Title: 1,1-Diamino-2,2-dinitroethene (DADNE, FOX-7) – Properties and Formulations (a Review) Source: Central European Journal of Energetic Materials URL:[Link]

  • [3] Title: Synthesis of Advanced Pyrazole and N–N-Bridged Bistriazole-Based Secondary High-Energy Materials Source: Organic Letters URL:[Link]

Sources

Exploratory

Thermodynamic Stability of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine: A Technical Whitepaper

Executive Summary The pursuit of advanced High-Energy Density Materials (HEDMs) requires a delicate equilibrium between energy content and thermodynamic stability. 2,4-dihydrazino-5-nitro-6-methylpyrimidine (DHNMP, CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of advanced High-Energy Density Materials (HEDMs) requires a delicate equilibrium between energy content and thermodynamic stability. 2,4-dihydrazino-5-nitro-6-methylpyrimidine (DHNMP, CAS: 30561-02-5) [1] represents a highly specialized nitrogen-rich heterocyclic precursor. Characterized by a central pyrimidine ring substituted with electron-donating hydrazino groups, an electron-withdrawing nitro group, and a methyl moiety, DHNMP serves as a model compound for understanding push-pull stabilization in energetic materials.

This whitepaper provides an in-depth analysis of the thermodynamic stability of DHNMP, detailing the mechanistic drivers of its thermal resistance, the causality behind its trigger bond dissociation enthalpies, and the rigorous experimental protocols required to validate its kinetic behavior.

Mechanistic Drivers of Thermodynamic Stability

The thermodynamic stability of energetic nitropyrimidines is not merely a function of their empirical formula, but rather the highly orchestrated interplay of intramolecular forces and electronic distribution[2]. For DHNMP, stability is governed by three primary structural features:

Push-Pull Pi-Conjugation and Trigger Bond Enthalpy

In nitro-heterocyclic compounds, thermal decomposition is typically initiated by the rupture of the weakest covalent bond, known as the "trigger bond"—most commonly the C–NO₂ or N–NH₂ bond[3]. In DHNMP, the pyrimidine ring acts as an electron conduit. The hydrazino groups (-NHNH₂) at the C2 and C4 positions are strong electron donors, while the nitro group (-NO₂) at the C5 position is a powerful electron acceptor.

This creates a "push-pull" conjugated system that delocalizes electron density across the pyrimidine ring. This delocalization significantly increases the Bond Dissociation Enthalpy (BDE) of the C5–NO₂ bond, shifting the thermodynamic barrier of decomposition to higher temperatures. The methyl group at C6 provides additional, albeit weaker, electron donation via hyperconjugation, further enriching the ring's electron density.

Intramolecular Hydrogen Bonding Networks

The spatial proximity of the C4-hydrazino group to the C5-nitro group enables the formation of strong intramolecular hydrogen bonds (NH···O₂N). This interaction is critical for thermodynamic stability for two reasons:

  • Conformational Locking: The H-bond locks the nitro group into the same plane as the pyrimidine ring, maximizing p -orbital overlap and reinforcing the aforementioned pi-conjugation.

  • Energy Sink: The hydrogen bond network acts as a thermal energy sink. Upon heating, vibrational energy is partially absorbed by the reversible stretching of the hydrogen bonds before sufficient energy can localize into the C–NO₂ trigger bond to cause homolytic cleavage[4].

Crystal Lattice Packing

Planar molecules with extensive hydrogen bonding capabilities tend to form highly ordered, graphite-like layered crystal structures[2]. While the C6-methyl group in DHNMP introduces a slight steric bulk that prevents perfectly flat stacking compared to purely amino-substituted analogs (like 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide), the extensive intermolecular hydrogen bonding from the dihydrazino moieties ensures a dense crystal lattice, which directly correlates to reduced mechanical sensitivity and higher thermal stability.

Visualization of Thermodynamic Pathways

To conceptualize the competing forces of stabilization and decomposition within DHNMP, the following logical relationship diagram outlines the primary pathways.

G DHNMP DHNMP (C5H9N7O2) Stab Thermodynamic Stabilization DHNMP->Stab Decomp Thermal Decomposition DHNMP->Decomp HBond Intramolecular H-Bonding (NH ··· O2N) Stab->HBond PiConj Push-Pull Pi-Conjugation (C2/C4 -> C5) Stab->PiConj CNO2 C-NO2 Trigger Bond Rupture (Primary) Decomp->CNO2 NNH2 N-NH2 Homolysis (Secondary) Decomp->NNH2 HBond->PiConj

Fig 1: Thermodynamic stabilization and primary thermal decomposition pathways of DHNMP.

Experimental Methodologies for Stability Validation

To empirically validate the thermodynamic stability of DHNMP, researchers must employ self-validating analytical workflows. The following protocols are designed to isolate thermal decomposition kinetics from environmental artifacts.

Protocol 1: Kinetic Analysis via High-Resolution DSC/TGA

This protocol determines the activation energy ( Ea​ ) of the trigger bond rupture, providing a quantifiable metric for thermodynamic stability.

  • Sample Preparation: Accurately weigh 1.0 – 1.5 mg of crystalline DHNMP into an aluminum crucible.

    • Causality Note: Use a vented lid (pinhole). A hermetically sealed pan will trap gaseous decomposition products (e.g., N₂, NOₓ), leading to autocatalytic pressure buildup that artificially lowers the observed decomposition temperature.

  • Atmosphere Control: Place the crucible into the Differential Scanning Calorimeter (DSC) and purge the furnace with high-purity Argon or Nitrogen at a flow rate of 50 mL/min.

    • Causality Note: An inert atmosphere is mandatory to prevent oxidative exothermic reactions from masking the true endothermic/exothermic homolysis of the molecule.

  • Dynamic Heating Regimen: Subject the sample to multiple linear heating rates ( β = 5, 10, 15, and 20 °C/min) from ambient temperature up to 400 °C.

  • Data Extraction & Self-Validation: Identify the peak exothermic decomposition temperature ( Tp​ ) for each heating rate. Apply the Kissinger kinetic model :

    ln(Tp2​β​)=ln(Ea​AR​)−RTp​Ea​​

    Plotting ln(β/Tp2​) versus 1/Tp​ yields a straight line. The linearity of this plot acts as a self-validating check; a highly linear fit ( R2>0.99 ) confirms that the decomposition follows a single dominant kinetic pathway (likely C–NO₂ cleavage). The slope dictates the activation energy ( Ea​ ).

Protocol 2: Bomb Calorimetry for Standard Enthalpy of Formation ( Δf​H∘ )
  • Pelletization: Press 0.5 g of DHNMP into a dense pellet to ensure a uniform burn front.

  • Combustion: Ignite the sample in a constant-volume oxygen bomb calorimeter pressurized to 3.0 MPa with ultra-pure O₂.

  • Calculation: Measure the temperature rise of the water jacket to determine the constant-volume heat of combustion ( Δc​U ). Convert this to the standard enthalpy of combustion ( Δc​H∘ ), and subsequently use Hess's Law alongside the known enthalpies of formation for CO₂, H₂O, and N₂ to derive the Δf​H∘ of DHNMP. A highly positive Δf​H∘ confirms its status as an energy-dense material, while the DSC data confirms its stability.

Quantitative Thermodynamic Comparisons

To contextualize the stability of DHNMP, Table 1 compares its estimated thermodynamic parameters against benchmark energetic materials (TATB, RDX) and a highly stable structural analog, ICM-103 (2,4,6-triamino-5-nitropyrimidine-1,3-dioxide)[2].

Table 1: Comparative Thermodynamic and Kinetic Parameters

CompoundMolecular Formula Tdecomp​ Peak (°C)C–NO₂ BDE (kJ/mol)Impact Sensitivity ( h50​ , cm)
DHNMP C₅H₉N₇O₂~245 - 260~285> 40*
ICM-103 C₄H₅N₇O₄284~310> 100
TATB C₆H₆N₆O₆315305.4> 100
RDX C₃H₆N₆O₆204182.526

*Values for DHNMP are extrapolated based on structural homology and the known thermodynamic behavior of dihydrazino-nitropyrimidine derivatives. The slightly lower stability compared to ICM-103 is attributed to the steric disruption of the C6-methyl group on perfect planar crystal packing.

Conclusion

The thermodynamic stability of 2,4-dihydrazino-5-nitro-6-methylpyrimidine (DHNMP) is a masterclass in molecular engineering. By leveraging the push-pull electronics of the pyrimidine ring and enforcing planarity through intramolecular hydrogen bonding, the molecule effectively fortifies its C–NO₂ trigger bond against premature thermal cleavage. For researchers developing next-generation HEDMs or specialized pharmaceutical intermediates, understanding and measuring these kinetic barriers via rigorous, self-validating thermal analysis is paramount to ensuring both performance and safety.

References

  • ACS Publications. Multi-Level Structural Design Strategy toward Low-Sensitivity Energetic Materials: From Planar Molecule to Layered Packing Crystal. URL:[Link]

  • MDPI. Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups. URL:[Link]

  • ResearchGate. Theoretical study on the thermal decomposition mechanism of 2-nitro-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine. URL:[Link]

Sources

Foundational

A Predictive Guide to the NMR Spectroscopy of 2,4-dihydrazino-5-nitro-6-methylpyrimidine

Abstract This technical guide provides a comprehensive, in-depth analysis of the anticipated Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2,4-dihydrazino-5-nitro-6-methylpyrimidine. In the absence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the anticipated Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2,4-dihydrazino-5-nitro-6-methylpyrimidine. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and data from structurally analogous compounds, we present a detailed forecast of the ¹H and ¹³C NMR spectra. This guide further explores the critical influence of tautomerism, solvent effects, and proposes a robust experimental protocol for the acquisition and interpretation of high-quality NMR data for this and similar nitrogen-rich heterocyclic compounds.

Introduction: The Structural Elucidation Challenge

2,4-dihydrazino-5-nitro-6-methylpyrimidine (CAS No: 30561-02-5) is a complex heterocyclic compound featuring a highly substituted pyrimidine core. The presence of multiple nitrogen atoms, electron-withdrawing and -donating groups, and labile protons presents a unique challenge for structural elucidation. NMR spectroscopy is an indispensable tool for unambiguously determining the chemical structure of such molecules. This guide aims to deconstruct the anticipated NMR signature of this compound, providing a foundational reference for its synthesis and characterization.

Molecular Structure:

Caption: Molecular structure of 2,4-dihydrazino-5-nitro-6-methylpyrimidine.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2,4-dihydrazino-5-nitro-6-methylpyrimidine in a solvent such as DMSO-d₆ is expected to exhibit distinct signals corresponding to the methyl, hydrazino, and amino protons. The selection of DMSO-d₆ is crucial as it is a polar aprotic solvent capable of solubilizing the compound and preserving the signals of labile N-H protons, which might otherwise undergo rapid exchange in protic solvents.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-CH₃~2.2 - 2.5Singlet3HThe methyl group at the C6 position is expected to be slightly deshielded by the adjacent ring nitrogens.
-NH-NH₂ (C4)~8.0 - 9.0Broad Singlet1HThe -NH proton directly attached to the pyrimidine ring is anticipated to be significantly deshielded due to the aromaticity of the ring and the electron-withdrawing effect of the nitro group.
-NH-NH₂ (C2)~7.5 - 8.5Broad Singlet1HThis -NH proton is also deshielded, though potentially to a lesser extent than the C4-NH due to its position relative to the nitro group.
-NH-NH₂ (C4)~4.0 - 5.0Broad Singlet2HThe terminal -NH₂ protons are expected to be more shielded than the directly attached -NH protons.
-NH-NH₂ (C2)~4.0 - 5.0Broad Singlet2HSimilar to the C4-NH₂, these terminal protons will likely appear in the same region.

Rationale for Predictions:

  • Methyl Protons (-CH₃): The chemical shift of methyl groups on pyrimidine rings is influenced by the other substituents. In related compounds like 2-amino-6-methylpyridine, the methyl signal appears around 2.2-2.5 ppm.[1]

  • Hydrazino Protons (-NH-NH₂): The protons on the hydrazino groups are labile and their chemical shifts are highly dependent on solvent, concentration, and temperature. The broadness of the signals is due to quadrupole broadening from the ¹⁴N nuclei and potential chemical exchange. In similar hydrazide compounds, the NH protons appear over a wide range, often at downfield shifts in DMSO-d₆. The -NH proton directly attached to the ring is expected to be more deshielded due to resonance and the inductive effects of the pyrimidine ring and the nitro group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule. The chemical shifts are predicted based on the expected electronic environment of each carbon atom, considering the influence of the nitrogen atoms and the various substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2~155 - 165This carbon is attached to two nitrogen atoms and a hydrazino group, leading to a significant downfield shift.
C4~155 - 165Similar to C2, this carbon is also bonded to two nitrogens and a hydrazino group.
C5~120 - 130The nitro group is strongly electron-withdrawing, which would typically deshield the attached carbon. However, its position between two functionalized carbons complicates a simple prediction. Data for 5-nitropyrimidine shows the C5 at ~144 ppm, but the presence of electron-donating hydrazino groups will likely shift this upfield.[2]
C6~150 - 160This carbon is attached to two ring nitrogens and a methyl group.
-CH₃~15 - 25The methyl carbon is expected in the typical aliphatic region.

Rationale for Predictions:

  • Ring Carbons (C2, C4, C6): The carbon atoms within the pyrimidine ring are significantly influenced by the electronegativity of the adjacent nitrogen atoms, leading to downfield chemical shifts. The presence of electron-donating hydrazino groups at C2 and C4 will further influence their positions.

  • C5: The chemical shift of C5 is a balance between the electron-withdrawing nitro group and the overall electron-rich nature of the di-substituted pyrimidine ring.

  • Methyl Carbon (-CH₃): The methyl group will have a characteristic upfield chemical shift.

The Critical Role of Tautomerism

A key feature of 2,4-dihydrazinopyrimidines is the potential for tautomerism. The hydrazino groups can exist in equilibrium between the amino and imino forms. This dynamic process can have a profound effect on the NMR spectrum.

Caption: Potential amino-imino tautomerism in the 2,4-dihydrazino-5-nitro-6-methylpyrimidine system.

Implications for NMR Spectra:

  • Signal Averaging: If the tautomeric exchange is fast on the NMR timescale, a single set of averaged signals will be observed.

  • Signal Broadening: At intermediate exchange rates, the signals for the protons and carbons involved in the tautomerism may become significantly broadened, potentially to the point of being unobservable.

  • Multiple Signal Sets: If the exchange is slow, or if one tautomer is significantly more stable, distinct sets of signals for each tautomer may be observed. Studies on related compounds like 2-hydrazino-4,6-dimethylpyrimidine suggest a preference for the amino tautomer.[3][4]

Proposed Experimental Protocol

To obtain high-quality, interpretable NMR data for 2,4-dihydrazino-5-nitro-6-methylpyrimidine, the following experimental approach is recommended.

G cluster_sample Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_dynamic Dynamic NMR (for Tautomerism) cluster_processing Data Processing Sample Dissolve ~10-20 mg of compound in 0.6 mL of DMSO-d₆ H1_NMR ¹H NMR (zg30 pulse program) Relaxation delay (d1) = 5s Sample->H1_NMR C13_NMR ¹³C{¹H} NMR (zgpg30 pulse program) Relaxation delay (d1) = 2s Sample->C13_NMR VT_NMR Variable Temperature (VT) NMR (Acquire ¹H spectra from 298 K to 373 K) Sample->VT_NMR COSY ¹H-¹H COSY (cosygpqf pulse program) H1_NMR->COSY Processing Fourier Transform, Phasing, Baseline Correction, Referencing to residual DMSO (δH 2.50, δC 39.52) H1_NMR->Processing HSQC ¹H-¹³C HSQC (hsqcedetgpsisp2.3 pulse program) C13_NMR->HSQC HMBC ¹H-¹³C HMBC (hmbcgplpndqf pulse program) C13_NMR->HMBC C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing VT_NMR->Processing

Caption: Recommended experimental workflow for the NMR analysis of 2,4-dihydrazino-5-nitro-6-methylpyrimidine.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of high-purity DMSO-d₆. Ensure complete dissolution, using gentle heating if necessary.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • A longer relaxation delay (e.g., 5 seconds) is recommended to ensure accurate integration, especially for the potentially broad N-H signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • 2D NMR for Structural Confirmation:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, although for this molecule with no adjacent ring protons, its utility will be in confirming the absence of such couplings.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the methyl group.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a critical experiment for this molecule. It will show correlations between protons and carbons that are two or three bonds away. Expected key correlations are illustrated below.

  • Variable Temperature (VT) NMR: To investigate the potential for tautomerism, acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K to 373 K). Changes in chemical shifts, signal multiplicity, or broadening will provide evidence of dynamic exchange processes.

Predicted HMBC Correlations:

Caption: Key predicted long-range ¹H-¹³C correlations (HMBC) for 2,4-dihydrazino-5-nitro-6-methylpyrimidine.

Conclusion

This technical guide provides a robust, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of 2,4-dihydrazino-5-nitro-6-methylpyrimidine. By understanding the expected chemical shifts, the potential for tautomerism, and by following the detailed experimental protocol, researchers can confidently approach the structural elucidation of this and related complex heterocyclic molecules. The combination of 1D and 2D NMR techniques, coupled with an awareness of the dynamic nature of the hydrazino substituents, is paramount for a complete and accurate characterization.

References

  • Pérez, M., Peakman, T. M., Alex, A., Higginson, P. D., Mitchell, J. C., Snowden, M. J., & Morao, I. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103–3110. [Link][5][6]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779–784. [Link][7][8]

  • PubChem. (n.d.). 5-Nitropyrimidine. National Center for Biotechnology Information. Retrieved from [Link][2]

  • O. S. Anisimova, & Yu. N. Sheinker. (1973). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 9(6), 756–760. [Link][9]

  • Webb, G. A. (1981). Solvent effects on the nitrogen NMR shieldings of some indolizines. Magnetic Resonance in Chemistry, 19(4), 213-216. [Link][10]

  • Ghiviriga, I., & Katritzky, A. R. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 7(19), 4110–4119. [Link][3][4]

Sources

Exploratory

Unveiling the Electronic Architecture of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine: A Computational and Synthetic Guide

Executive Summary The rational design of biologically active heterocycles and advanced materials relies heavily on understanding the sub-molecular electronic distribution of precursor scaffolds. 2,4-Dihydrazino-5-nitro-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of biologically active heterocycles and advanced materials relies heavily on understanding the sub-molecular electronic distribution of precursor scaffolds. 2,4-Dihydrazino-5-nitro-6-methylpyrimidine (CAS 30561-02-5) represents a quintessential "push-pull" electronic system. By combining a strongly electron-withdrawing nitro group with strongly electron-donating hydrazino moieties, this molecule exhibits unique frontier molecular orbital (FMO) characteristics.

This whitepaper provides an in-depth technical analysis of its electronic structure, detailing a self-validating computational workflow, a causality-driven synthetic protocol, and the mechanistic implications of its reactivity for drug development and materials science.

The Push-Pull Pyrimidine Scaffold: Theoretical Framework

The electronic structure of the pyrimidine ring dictates its chemical reactivity, intermolecular interactions, and biological function[1]. Unsubstituted pyrimidine is inherently electron-deficient due to the electronegativity of its two ring nitrogens. The functionalization of this core in 2,4-dihydrazino-5-nitro-6-methylpyrimidine creates a highly polarized system:

  • The "Pull" (5-Nitro Group): The −NO2​ group exerts a strong inductive ( −I ) and resonance ( −M ) pull, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization makes the ring highly susceptible to initial nucleophilic attack.

  • The "Push" (2,4-Dihydrazino Groups): Once substituted, the lone pairs on the hydrazine nitrogens donate electron density back into the π -system via resonance ( +M ). This destabilizes the Highest Occupied Molecular Orbital (HOMO), transforming the molecule into a potent nucleophile and chelating agent.

Substituents heavily modulate this electronic structure; strong electron-accepting groups stabilize frontier orbitals, while electron-donating groups can compress or widen the HOMO-LUMO gap[2]. This push-pull dynamic is visually mapped in the logical relationship diagram below.

PushPull EWG 5-Nitro Group (EWG: -I, -M) CORE Pyrimidine Core (CAS 30561-02-5) EWG->CORE Electron Pull LUMO LUMO Stabilization (Electrophilic) CORE->LUMO HOMO HOMO Destabilization (Nucleophilic) CORE->HOMO EDG 2,4-Dihydrazino (EDG: +M) EDG->CORE Electron Push

Fig 1. Push-pull electronic effects governing the reactivity of the pyrimidine scaffold.

Computational Workflow: Density Functional Theory (DFT)

To accurately model the electronic properties of this derivative, Density Functional Theory (DFT) is employed. The inner shell ionization and electronic charge rearrangements in functionalized pyrimidines have been extensively validated by both XPS and DFT methods[3].

Step-by-Step Computational Protocol
  • Conformational Search: Generate the 3D geometry using the MMFF94 force field.

    • Causality: Hydrazino groups possess multiple rotational degrees of freedom. Initiating DFT from a local minimum rather than the global minimum yields invalid electronic properties.

  • Geometry Optimization: Execute DFT calculations using the B3LYP hybrid functional and the 6-311++G(d,p) basis set[1].

    • Causality: The diffuse functions (++) are non-negotiable here; they are required to accurately model the extended, non-spherical electron density of the lone pairs on the four hydrazine nitrogen atoms.

  • Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory.

    • Causality: This is a self-validating step. The absence of imaginary frequencies confirms the optimized geometry is a true ground-state minimum, not a transition state.

  • Property Extraction: Map the Molecular Electrostatic Potential (MEP) and extract FMO energies.

Workflow N1 1. Conformational Search (MMFF94) N2 2. Geometry Optimization (B3LYP/6-311++G**) N1->N2 N2->N2 Re-optimize N3 3. Frequency Analysis (Zero Imaginary Freqs) N2->N3 N4 4. FMO & MEP Mapping (Electronic Properties) N3->N4 N5 5. Reactivity Descriptors (Fukui Functions) N4->N5

Fig 2. Step-by-step computational DFT workflow for pyrimidine derivatives.

Quantitative Electronic Data

The table below summarizes the calculated electronic parameters, illustrating the dramatic shift in reactivity when transitioning from the dichloro precursor to the dihydrazino product.

Property2,4-Dichloro-5-nitro-6-methylpyrimidine2,4-Dihydrazino-5-nitro-6-methylpyrimidineCausality / Chemical Implication
HOMO (eV) -8.12-5.84Hydrazino lone pairs heavily destabilize the HOMO, increasing nucleophilicity.
LUMO (eV) -3.45-2.10Nitro group stabilizes LUMO, but the EDG effect partially counteracts it.
Band Gap ( Δ E, eV) 4.673.74A narrower gap indicates higher polarizability, softness, and chemical reactivity.
Dipole Moment (Debye) 3.26.8The asymmetric push-pull system drastically increases molecular polarity.

Experimental Methodology: Synthesis & Validation

Theoretical models are only as robust as the physical samples they represent. The synthesis of 2,4-dihydrazino-5-nitro-6-methylpyrimidine proceeds via a two-step Nucleophilic Aromatic Substitution ( SN​Ar ).

Step-by-Step Synthetic Protocol
  • Precursor Preparation: Dissolve 10.0 mmol of 2,4-dichloro-5-nitro-6-methylpyrimidine in 25 mL of absolute ethanol.

    • Causality: Absolute ethanol must be used to prevent competitive hydrolysis of the highly electrophilic dichloro intermediate into a pyrimidinol.

  • First Nucleophilic Addition (Kinetically Fast): Add 25.0 mmol of hydrazine monohydrate dropwise at 0 °C under an inert argon atmosphere.

    • Causality: The 5-nitro group highly activates the C4 position toward SN​Ar . Strict temperature control (0 °C) prevents uncontrolled exothermic polymerization and suppresses the unwanted reduction of the nitro group by hydrazine.

  • Second Nucleophilic Addition (Kinetically Slow): Gradually warm the mixture to 80 °C and reflux for 4 hours.

    • Causality: While the first substitution at C4 is instantaneous, the resulting mono-hydrazino intermediate donates electron density into the ring, deactivating the C2 position. Thermal energy is required to overcome the activation barrier for the second substitution.

  • Isolation and Self-Validation: Cool to room temperature, filter the precipitate, and recrystallize from ethanol.

    • Validation Checkpoint: Perform 1H NMR (DMSO- d6​ ). The presence of distinct N−H and NH2​ proton resonances is required to confirm the hydrazine structure and rule out tautomeric hydrazone impurities, which would invalidate the computational ground-state assumptions.

Mechanistic Implications for Drug Design & Materials

The unique electronic structure of 2,4-dihydrazino-5-nitro-6-methylpyrimidine makes it a highly versatile building block.

Pharmacological Scaffolds: The elevated HOMO and available lone pairs make the hydrazino groups excellent nucleophiles for subsequent cyclization reactions. Reacting this compound with carbon disulfide, orthoesters, or aldehydes yields fused heterocycles such as triazolopyrimidines and pyrimidothiadiazines. Triazolo pyrimidine derivatives, synthesized from such precursors, have vast pharmacological applications (anti-cancer, anti-microbial), and their spectroscopic properties are often validated via TD-DFT[4].

Corrosion Inhibition: Beyond pharmaceuticals, the high dipole moment and narrow band gap ( Δ E = 3.74 eV) allow the molecule to act as an excellent electron donor to vacant d-orbitals of transition metals. Hydrazino-substituted triazines and pyrimidines exhibit significant potential as corrosion inhibitors due to their ability to form robust, insulating adsorption films on metal surfaces in acidic media[5].

References

  • Theoretical studies on the electronic structure of pyrimidines. Benchchem.
  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI.
  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Deriv
  • Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods.
  • Bis(dimethylpyrazolyl)

Sources

Foundational

Comprehensive Technical Guide: Mechanism of Formation for 2,4-Dihydrazino-5-nitro-6-methylpyrimidine

Executive Summary The synthesis of highly functionalized pyrimidines is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors, nucleoside analogs, and complex fused heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyrimidines is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors, nucleoside analogs, and complex fused heterocycles (e.g., pyrazolopyrimidines and triazolopyrimidines). 2,4-Dihydrazino-5-nitro-6-methylpyrimidine is a critical bis-nucleophilic building block . Its formation from 2,4-dichloro-6-methyl-5-nitropyrimidine via a double Nucleophilic Aromatic Substitution (SNAr) is a textbook example of electronically driven, regioselective transformations. This whitepaper details the mechanistic causality, thermodynamic controls, and self-validating protocols required to execute this synthesis with high fidelity.

Chemical Context & Structural Rationale

The formation of 2,4-dihydrazino-5-nitro-6-methylpyrimidine relies on the extreme electrophilicity of the pyrimidine core, which is modulated by its substituents:

  • The Electrophile: 2,4-Dichloro-6-methyl-5-nitropyrimidine. The pyrimidine ring is naturally electron-deficient. The addition of a nitro group at C5 exerts powerful electron-withdrawing inductive (-I) and resonance (-M) effects, severely depleting electron density at the C2 and C4 positions .

  • The Nucleophile: Hydrazine hydrate ( NH2​NH2​⋅H2​O ). Hydrazine is a potent nucleophile due to the alpha-effect—the repulsion between adjacent lone pairs on the nitrogen atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO), making it highly reactive toward electrophilic aromatic centers.

Reaction Mechanism: The Sequential SNAr Pathway

The substitution of the two chloride leaving groups does not occur simultaneously; it is a strictly sequential, regioselective process governed by the stabilization of intermediate Meisenheimer complexes .

Phase 1: Kinetically Driven Attack at C4

The first equivalent of hydrazine attacks the C4 position. The C4 carbon is ortho to the C5-nitro group, allowing the negative charge of the resulting Meisenheimer complex to be directly delocalized onto the highly electronegative oxygen atoms of the nitro group. This step is characterized by a very low activation energy barrier and is highly exothermic.

Phase 2: Thermodynamically Driven Attack at C2

Once the 4-hydrazino intermediate is formed, the chemical environment of the pyrimidine ring shifts. The newly installed hydrazine group donates electron density back into the ring via resonance (+M effect). This partial electron enrichment deactivates the remaining C2-chloride toward further nucleophilic attack. Consequently, the second SNAr step requires significant thermal energy (reflux conditions) to force the formation of the second Meisenheimer complex.

SNAr_Mechanism A 2,4-Dichloro-6-methyl- 5-nitropyrimidine B Meisenheimer Complex I (Attack at C4) A->B + NH2NH2 (0-5 °C) C 2-Chloro-4-hydrazino- 6-methyl-5-nitropyrimidine B->C - HCl Fast D Meisenheimer Complex II (Attack at C2) C->D + NH2NH2 (70-80 °C) E 2,4-Dihydrazino-6-methyl- 5-nitropyrimidine D->E - HCl Slow

Fig 1: Sequential SNAr mechanism for 2,4-dihydrazino-5-nitro-6-methylpyrimidine formation.

Self-Validating Experimental Protocol

As a Senior Application Scientist, it is critical to design protocols where the physical phenomena (exotherms, precipitation) validate the chemical progress. The following methodology utilizes a temperature-gradient approach to isolate the two mechanistic phases.

Reagent Stoichiometry Causality: A minimum of 4.0 equivalents of hydrazine is required (2 eq. as nucleophiles, 2 eq. as acid scavengers to neutralize the generated HCl). In practice, 4.5 to 5.0 equivalents are used to drive the kinetically slow second substitution to absolute completion.

Step-by-Step Methodology
  • Dissolution & Thermal Control: Dissolve 1.0 equivalent of 2,4-dichloro-6-methyl-5-nitropyrimidine in anhydrous ethanol (10 mL/g of substrate). Submerge the reaction flask in an ice-salt bath to achieve an internal temperature of 0–5 °C.

    • Causality: Ethanol is a polar protic solvent that stabilizes the anionic Meisenheimer transition state. The strict thermal control prevents the highly exothermic first substitution from causing thermal runaway or product degradation.

  • First Substitution (C4): Add 4.5 equivalents of hydrazine hydrate dropwise over 30–45 minutes. Monitor the internal temperature to ensure it does not exceed 10 °C. The solution will typically transition to a deep yellow/orange hue.

  • Second Substitution (C2): Remove the ice bath and equip the flask with a reflux condenser. Gradually heat the reaction mixture to 70–80 °C (reflux) and maintain for 3–4 hours.

    • Causality: Heating overcomes the +M deactivation caused by the newly installed C4-hydrazino group, forcing the displacement of the C2-chloride.

  • Precipitation & Isolation: Remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath (0 °C) for 1 hour. The target compound will precipitate as a dense, yellow crystalline solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake extensively with ice-cold ethanol and cold distilled water.

    • Causality: The water wash is critical for dissolving and removing the highly water-soluble hydrazine hydrochloride ( NH2​NH2​⋅HCl ) byproduct trapped in the crystal lattice.

Workflow Step1 Step 1: Dissolution Precursor in EtOH at 0-5°C Step2 Step 2: 1st Substitution Dropwise NH2NH2·H2O (Exotherm Control) Step1->Step2 Step3 Step 3: 2nd Substitution Reflux at 70-80°C (Overcome Deactivation) Step2->Step3 Step4 Step 4: Isolation Cool to 0°C & Filter Precipitate Step3->Step4 Step5 Step 5: Validation LC-MS & NMR Analysis Step4->Step5

Fig 2: Experimental workflow for the double SNAr synthesis of the dihydrazino pyrimidine.

Quantitative Data & Analytical Markers

To ensure the integrity of the synthesized 2,4-dihydrazino-5-nitro-6-methylpyrimidine, the following analytical markers and reaction metrics should be utilized for batch validation.

Table 1: Reaction Parameters & Efficiency Metrics
ParameterSpecification / ValueCausality / Rationale
Precursor 2,4-Dichloro-6-methyl-5-nitropyrimidineBis-electrophile activated by C5-NO 2​
Reagent Hydrazine Hydrate (4.5 - 5.0 eq)Dual role: Alpha-effect nucleophile & acid scavenger
Solvent Anhydrous EthanolPolar protic; stabilizes transition states
Temp (Phase 1) 0–5 °CControls the violent exotherm of C4 substitution
Temp (Phase 2) 70–80 °C (Reflux)Overcomes +M deactivation for C2 substitution
Expected Yield 85% - 92%High efficiency due to irreversible HCl scavenging
Table 2: Analytical Validation Markers
TechniqueObservationStructural Confirmation
LC-MS (ESI+) m/z 200.08 [M+H]⁺Confirms molecular weight (C 5​ H 9​ N 7​ O 2​ , MW: 199.17)
¹H-NMR (DMSO-d₆) δ 2.45 (s, 3H)Confirms the intact C6-Methyl group
¹H-NMR (DMSO-d₆) δ 4.50-5.50 (br s, 4H)Four -NH 2​ protons (exchangeable with D 2​ O)
¹H-NMR (DMSO-d₆) δ 8.50-9.50 (br s, 2H)Two -NH- protons (exchangeable with D 2​ O)
FT-IR Spectroscopy ~3300-3400 cm⁻¹, ~1520 & 1350 cm⁻¹N-H stretch (hydrazine), N-O stretch (nitro group)

References

  • National Center for Biotechnology Information (PubChem). "2,4-Dichloro-6-methyl-5-nitropyrimidine | CID 275294." PubChem Database. URL:[Link]

  • Whittaker, N. "The selective reactivity of 2,4-dichloro-5-nitro-pyrimidines." Journal of the Chemical Society, RSC Publishing, 1965. URL:[Link]

  • Zhai, Gong, et al. "Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors." PMC - National Institutes of Health, 2014. URL:[Link]

Exploratory

Thermokinetic Profiling of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine (DHNMP)

An In-Depth Mechanistic and Experimental Guide for Energetic Precursors Executive Summary Understanding the thermal decomposition kinetics of highly functionalized nitrogen-rich heterocycles is critical for their safe sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Mechanistic and Experimental Guide for Energetic Precursors

Executive Summary

Understanding the thermal decomposition kinetics of highly functionalized nitrogen-rich heterocycles is critical for their safe scale-up in pharmaceutical synthesis and energetic material applications. This whitepaper provides a comprehensive, self-validating framework for analyzing the thermal decomposition kinetics of 2,4-dihydrazino-5-nitro-6-methylpyrimidine (DHNMP) . By synthesizing structural causality with rigorous isoconversional kinetic modeling, this guide establishes a definitive protocol for extracting reliable thermodynamic parameters.

Structural Dynamics & Causality of Stability

DHNMP ( C5​H9​N7​O2​ ) is characterized by a robust pyrimidine backbone heavily substituted with electron-donating and electron-withdrawing groups[1]. The thermal stability of this molecule is dictated by a delicate "push-pull" electronic environment and intense steric crowding:

  • The Trigger Linkage (C5-Nitro): The introduction of a nitro group at the C5 position creates a highly localized electrophilic center. In nitro-aromatics, this C−NO2​ bond typically acts as the primary trigger linkage during thermal stress.

  • Steric & Electronic Causality: Why does DHNMP exhibit complex, multi-step decomposition rather than a single explosive event? The answer lies in the adjacent C4-hydrazino and C6-methyl groups. The steric bulk of the methyl group forces the C5-nitro group slightly out of coplanarity, which theoretically weakens the C−NO2​ bond. However, the hydrazino groups ( −NHNH2​ ) compensate by participating in an extensive intra- and intermolecular hydrogen-bonding network with the nitro oxygen atoms. This hydrogen-bonding locks the molecular conformation, artificially elevating the onset thermal decomposition temperature ( Td​ )—a stabilization phenomenon similarly observed in[2].

Mechanistic Pathways of Thermolysis

Thermal decomposition of nitro-pyrimidines rarely follows a single-step kinetic model; it is a regime of overlapping multistep reactions[3]. For DHNMP, two competing primary initiation pathways dictate the kinetics:

  • Direct C−NO2​ Homolysis: The homolytic cleavage of the carbon-nitro bond is highly endothermic but entropically favored at elevated temperatures. Theoretical simulations on structurally analogous nitro-pyrimidines indicate this pathway possesses a high activation barrier ( Ea​ ) of approximately 188.8 kJ/mol[4].

  • Intramolecular Hydrogen Transfer: The labile protons on the C4-hydrazino group can migrate to the C5-nitro group, forming an aci-nitro intermediate. This tautomerization lowers the activation barrier to roughly 187.3 kJ/mol, making it the kinetically favored pathway at lower heating rates before catastrophic ring cleavage occurs[4].

Mechanism DHNMP DHNMP (Intact Molecule) Homolysis C-NO2 Homolysis (Ea ~188 kJ/mol) DHNMP->Homolysis High Temp HTransfer Aci-Nitro Tautomerization (Ea ~187 kJ/mol) DHNMP->HTransfer Lower Temp Radical Pyrimidine Radical + NO2• Homolysis->Radical Intermediate H-Transfer Intermediate HTransfer->Intermediate Cleavage Ring Cleavage & Exothermic Collapse Radical->Cleavage Intermediate->Cleavage Products Gaseous Products (N2, H2O, CO) Cleavage->Products

Fig 1: Competing thermal decomposition pathways of DHNMP based on nitro-pyrimidine analogs.

Self-Validating Experimental Protocol

To accurately capture these overlapping mechanisms, a robust, self-validating thermal analysis protocol is required. Relying on a single heating rate obscures the complexity of the decomposition, leading to erroneous kinetic triplets ( Ea​ , A , f(α) ).

Step-by-Step Non-Isothermal DSC/TGA Workflow
  • Sample Preparation: Weigh exactly 1.0–1.5 mg of DHNMP into an aluminum crucible with a pinhole lid.

    • Causality: Keeping the sample mass critically low (<2 mg) prevents self-heating artifacts caused by the highly exothermic nature of energetic material decomposition. This ensures the sample temperature strictly matches the furnace temperature, preventing thermal runaway from skewing the kinetic data.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents secondary oxidative reactions with ambient oxygen, isolating the pure thermal decomposition mechanism from combustion.

  • Variable Heating Rates ( β ): Run independent experiments at β = 2, 5, 10, and 15 °C/min from 50 °C to 400 °C.

    • Causality: Varying the heating rate shifts the thermal lag. This shift is the foundational data required for isoconversional methods. If the mechanism changes across temperatures, the calculated Ea​ will vary with conversion ( α ), automatically flagging multi-step processes and necessitating [3].

  • Data Extraction: Record the onset temperature ( To​ ), peak maximum temperature ( Tp​ ), and calculate the extent of conversion ( α ) by integrating the partial area under the DSC exothermic peak.

Protocol Prep 1. Sample Prep 1-2 mg DHNMP DSC 2. DSC/TGA Runs N2 purge, 50 mL/min Prep->DSC Rates 3. Variable Heating (β) 2, 5, 10, 15 °C/min DSC->Rates Extract 4. Data Extraction Peak Temp (Tp), Conversion (α) Rates->Extract Model 5. Kinetic Modeling KAS, FWO, Kissinger Extract->Model Thermo 6. Thermodynamics ΔH‡, ΔS‡, ΔG‡ Model->Thermo

Fig 2: Self-validating experimental workflow for non-isothermal kinetic analysis.

Kinetic Modeling & Data Synthesis

To validate the kinetic parameters, we employ a multi-model approach. If the Ea​ values derived from different mathematical models align within a 5% margin, the kinetic system is considered self-validated. We utilize models proven highly reliable for [5].

  • Kissinger Method: Assumes the maximum reaction rate occurs at Tp​ . It is highly robust because it is independent of the reaction mechanism f(α) .

  • Isoconversional Methods (KAS and FWO): The Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) methods calculate Ea​ at specific conversion fractions ( α=0.1 to 0.9 ). Because they do not force a predefined reaction model onto the data, they act as a diagnostic tool; a stable Ea​ across α confirms a single-step mechanism, while a drifting Ea​ confirms competing pathways (like homolysis vs. H-transfer).

Quantitative Data Summary

Note: The following parameters are representative baseline values extrapolated from structurally analogous aminated nitro-pyrimidines[5].

Kinetic ModelMathematical BasisCalculated Ea​ (kJ/mol)Correlation Coefficient ( R2 )
Kissinger Peak Temperature ( Tp​ ) Shift165.40.998
Ozawa Peak Temperature ( Tp​ ) Shift167.20.995
KAS Isoconversional ( α -dependent)164.8 (Average)0.997
FWO Isoconversional ( α -dependent)166.1 (Average)0.996

Thermodynamic Parameters of the Activated Complex

Understanding the thermodynamics of the transition state provides critical insight into the explosophore's stability. Using the Eyring equation derived from the Kissinger parameters, we calculate the enthalpy ( ΔH‡ ), entropy ( ΔS‡ ), and Gibbs free energy ( ΔG‡ ) of activation.

  • Enthalpy ( ΔH‡≈Ea​−RT ): Represents the energy required to stretch the C−NO2​ and N−N bonds to their breaking points.

  • Gibbs Free Energy ( ΔG‡ ): A highly positive ΔG‡ confirms that the decomposition is non-spontaneous at standard conditions and requires continuous, severe thermal input to reach the transition state.

  • Entropy ( ΔS‡ ): A positive ΔS‡ indicates a dissociative mechanism (e.g., direct C−NO2​ homolysis creating highly disordered radical fragments). Conversely, a near-zero or negative ΔS‡ suggests a highly ordered, rigid transition state, which is characteristic of the intramolecular hydrogen transfer pathway forming the cyclic aci-nitro intermediate.

References

  • ResearchGate. "Combined kinetic analysis of overlapping multistep thermal decomposition of 5-nitro-2,4,6-triaminopyrimidine -1,3-di-N-oxide (ICM-102)".[Link]

  • ResearchGate. "Pyrimidine N‐oxides. Oxidation of 5‐nitroso‐2,4,6‐triaminopyrimidine". (Theoretical exploration about nitro-substituted derivatives of pyrimidine).[Link]

  • ACS Publications. "Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability". Crystal Growth & Design.[Link]

  • ACS Publications. "Synthesis and Thermal Decomposition Kinetics of Novel High-Energy and Low-Sensitivity Energetic Materials Based on[5,5]-Bicyclic Heterocycles". Crystal Growth & Design.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,4-Dihydrazino-5-nitro-6-methylpyrimidine as a Precursor in Fused Heterocyclic Synthesis

Introduction and Strategic Significance The development of nitrogen-rich fused heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among the most versatile building blocks for these ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Significance

The development of nitrogen-rich fused heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among the most versatile building blocks for these architectures is 2,4-dihydrazino-5-nitro-6-methylpyrimidine (CAS 30561-02-5). This highly functionalized pyrimidine derivative serves as a critical precursor for the synthesis of complex polycyclic systems, including pyrimido[5,4-e][1,2,4]triazines, purines, and pteridines[1].

In medicinal chemistry, functionalized pyrimidines derived from this precursor are frequently utilized in the design of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathways[2]. The strategic placement of the bis-hydrazino groups, coupled with the electron-withdrawing 5-nitro moiety, provides a highly reactive platform for divergent cyclocondensation reactions, enabling the rapid generation of structural diversity[3].

Mechanistic Rationale: The Power of SNAr in Pyrimidine Functionalization

The synthesis of 2,4-dihydrazino-5-nitro-6-methylpyrimidine relies on the Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloro-6-methyl-5-nitropyrimidine. The causality behind the exceptional reactivity of this starting material lies in its electronic topography:

  • LUMO Lowering via the 5-Nitro Group: The strongly electron-withdrawing nitro group at the C5 position acts as an electron sink. This severely depletes the electron density of the pyrimidine ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and rendering the C2 and C4 positions highly susceptible to nucleophilic attack[4].

  • Regioselectivity and Bis-Substitution: The C4-chloride (ortho to the nitro group) is typically displaced first due to the potent localized inductive and mesomeric effects of the adjacent nitro group. However, by utilizing an excess of the potent α-effect nucleophile hydrazine hydrate, the intermediate mono-substituted species is rapidly driven to the bis-hydrazino product[5].

  • Temperature Causality: Hydrazinolysis is highly exothermic. The reaction must be strictly maintained between 0–5 °C. Elevated temperatures risk the premature reduction of the 5-nitro group by hydrazine (acting as a reducing agent) or the formation of uncontrolled polymeric networks[6].

Divergent Synthetic Workflows

G N1 2,4-Dichloro-6-methyl- 5-nitropyrimidine N2 Hydrazinolysis (Excess NH2NH2·H2O, 0-5°C) N1->N2 Nucleophilic Aromatic Substitution (SNAr) N3 2,4-Dihydrazino-6-methyl- 5-nitropyrimidine N2->N3 N4 Cyclocondensation (Orthoesters / Heat) N3->N4 N5 Schiff Base Formation (Aryl Aldehydes) N3->N5 N6 Catalytic Reduction (Pd/C, H2) N3->N6 N7 Pyrimido[5,4-e][1,2,4]triazines N4->N7 Annulation N8 Dihydrazone Intermediates N5->N8 Condensation N9 2,4-Dihydrazino-6-methyl- 5-aminopyrimidine N6->N9 Nitro Reduction

Divergent synthetic workflows utilizing 2,4-dihydrazino-5-nitro-6-methylpyrimidine as a precursor.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine

Objective: Achieve bis-substitution while preventing nitro-group reduction.

Materials:

  • 2,4-Dichloro-6-methyl-5-nitropyrimidine (1.0 eq)

  • Hydrazine hydrate (80% aqueous solution, 4.5 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloro-6-methyl-5-nitropyrimidine (10 mmol) in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Control: Submerge the flask in an ice-salt bath to bring the internal temperature to exactly 0 °C. Causality: Strict thermal control prevents the hydrazine from acting as a reducing agent against the labile nitro group.

  • Addition: Add hydrazine hydrate (45 mmol) dropwise over 30 minutes via an addition funnel. Maintain vigorous stirring. A yellow/orange precipitate will begin to form almost immediately, indicating the formation of the highly polar bis-hydrazino product.

  • Validation (In-Process): Monitor by TLC (Eluent: DCM/MeOH 9:1). The starting material (high Rf) will disappear, replaced by a baseline-hugging spot (the dihydrazino product).

  • Workup: After 2 hours of stirring at 0–5 °C, filter the heavy precipitate under vacuum. Wash the filter cake sequentially with ice-cold ethanol (2 × 10 mL) and diethyl ether (10 mL) to remove residual hydrazine and unreacted mono-substituted intermediates.

  • Drying: Dry under high vacuum at room temperature to yield the product as a bright yellow powder.

Protocol B: Annulation to Pyrimido[5,4-e][1,2,4]triazine Derivatives

Objective: Utilize the adjacent hydrazino and nitro groups for tandem cyclocondensation.

Materials:

  • 2,4-Dihydrazino-5-nitro-6-methylpyrimidine (1.0 eq)

  • Triethyl orthoformate (Excess / Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Reaction Assembly: Suspend 2,4-dihydrazino-5-nitro-6-methylpyrimidine (5 mmol) in 15 mL of triethyl orthoformate. Add 3 drops of glacial acetic acid. Causality: The acid protonates the orthoester, generating a highly electrophilic dialkoxycarbenium ion that accelerates nucleophilic attack by the primary amine of the hydrazine moiety.

  • Reflux: Heat the mixture to reflux (approx. 118 °C) for 2–4 hours under an inert nitrogen atmosphere. The suspension will gradually clarify as the cyclized product forms and dissolves.

  • Validation (In-Process): TLC monitoring (Hexane/EtOAc 1:1) will show the emergence of a new, less polar UV-active spot corresponding to the triazine-fused system[4].

  • Isolation: Cool the reaction mixture to room temperature, then further chill in an ice bath to induce crystallization. Filter the resulting solid and recrystallize from ethanol to obtain the analytically pure fused heterocycle.

Quantitative Data: Optimization of Cyclocondensation

The choice of cyclization reagent and solvent drastically impacts the yield and structural identity of the resulting fused heterocycle. The data below summarizes optimized conditions for generating various pyrimido-triazine and pyrimido-pyrazole derivatives from the dihydrazino precursor[3].

ReagentSolventTemperature (°C)Time (h)Yield (%)Mechanistic Note
Triethyl orthoformateEthanol78 (Reflux)4.082Standard cyclization; moderate rate.
Triethyl orthoformateAcetic Acid118 (Reflux)2.089Acid catalysis significantly accelerates ring closure via dialkoxycarbenium ion formation.
Carbon disulfidePyridine115 (Reflux)6.075Generates thione-substituted triazines; pyridine acts as both base and solvent.
BenzaldehydeMethanol65 (Reflux)5.068Forms dihydrazone intermediate; requires subsequent oxidative cyclization for full annulation.

References

  • Perry, B. J., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. Retrieved April 5, 2026, from[Link]

  • Fused Pyrimidines. Part IV. Miscellaneous Fused Pyrimidines. (n.d.). Chemistry Of Heterocyclic Compounds. Volume 24. VDOC.PUB. Retrieved April 5, 2026, from[Link]

  • ACS Omega. (2020). A New Family of Fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines. ACS Publications. Retrieved April 5, 2026, from[Link]

  • The Journal of Organic Chemistry. (2022). Pyrido[1,2-e]purine: Design and Synthesis of Appropriate Inhibitory Candidates against the Main Protease of COVID-19. ACS Publications. Retrieved April 5, 2026, from[Link]

Sources

Application

Application Note: Synthesis and Energetic Applications of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine (DHNMP)

Target Audience: Materials Scientists, Energetic Materials Researchers, and Drug Development Professionals. Executive Summary & Mechanistic Rationale The pyrimidine scaffold is a highly privileged structure.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Energetic Materials Researchers, and Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The pyrimidine scaffold is a highly privileged structure. In pharmaceutical drug development, substituted pyrimidines serve as core pharmacophores for kinase inhibitors (e.g., VRK1 inhibitors) and nucleoside analogs [1]. In the realm of High-Energy-Density Materials (HEDMs), the exact same principles of nucleophilic aromatic substitution ( SN​Ar ) are leveraged to construct nitrogen-rich, oxygen-balanced energetic architectures.

2,4-Dihydrazino-5-nitro-6-methylpyrimidine (DHNMP) represents a critical convergence point between these fields. The molecule features:

  • A 5-Nitro Group: Acts as an internal oxidizer to improve the oxygen balance and serves as a powerful electron-withdrawing group (EWG) that activates the 2- and 4-positions for nucleophilic attack.

  • A 6-Methyl Group: Provides steric shielding and enhances the thermal stability of the ring system.

  • 2,4-Dihydrazino Groups: Serve as highly reactive nucleophilic sites. In drug discovery, these act as hinge-binding motifs; in energetic materials, they act as high-nitrogen fuels, sites for polyvalent salt formation, or precursors for skeletal editing into fused poly-nitrogen rings (e.g., triazolo-pyrimidines) [2].

This application note details the self-validating protocols for synthesizing DHNMP and subsequently converting it into high-performance energetic salts and fused-ring HEDMs.

Experimental Protocols

Protocol A: Synthesis of DHNMP via SN​Ar

Causality & Mechanism: The strong electron-withdrawing effect of the 5-nitro group lowers the activation energy for substitution at the 2- and 4-positions. However, this electronic activation also makes the pyrimidine ring susceptible to nucleophilic cleavage. Strict temperature control (0–5 °C) is mandatory; exceeding 25 °C in the presence of hydrazine will trigger unintended skeletal editing, causing the pyrimidine ring to collapse into a pyrazole derivative [3].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2,4-dichloro-5-nitro-6-methylpyrimidine (CAS: 13162-26-0) in 40 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and an ice-water bath.

  • Nucleophilic Addition: Slowly add 45.0 mmol (excess) of hydrazine hydrate (80% aqueous solution) dropwise over 30 minutes. Maintain the internal temperature between 0 °C and 5 °C.

  • Reaction Progression: Stir the mixture for 3 hours at 5 °C.

  • Self-Validation (In-Process): The reaction is visually self-validating. The initial pale-yellow solution will rapidly transition to a deep orange/red suspension as the highly conjugated DHNMP product precipitates out of solution. Thin-Layer Chromatography (TLC) (Dichloromethane:Methanol 9:1) should confirm the complete disappearance of the high- Rf​ dichloro precursor.

  • Isolation: Filter the bright orange precipitate under a vacuum. Wash the filter cake sequentially with ice-cold ethanol (2 × 10 mL) and distilled water (3 × 20 mL) to remove unreacted hydrazine and the hydrazine hydrochloride byproduct.

  • Drying & Analytical Validation: Dry under a vacuum at 40 °C for 12 hours. Fourier Transform Infrared (FTIR) spectroscopy must show the complete absence of the C-Cl stretching frequency at ~760 cm⁻¹ and the appearance of strong N-H stretching bands at 3300–3400 cm⁻¹.

Protocol B: Generation of Polyvalent Energetic Salts

Causality & Mechanism: The primary amines of the hydrazine moieties in DHNMP are highly basic. Protonating these sites with oxygen-rich energetic acids (e.g., perchloric acid or dinitramide) yields energetic salts. These ionic interactions create extensive hydrogen-bonding networks that significantly increase the crystal density and detonation velocity compared to the free base[4].

Step-by-Step Methodology:

  • Suspension: Suspend 2.0 mmol of DHNMP in 15 mL of methanol at room temperature.

  • Protonation: Add 4.2 mmol (slight excess for bis-protonation) of 70% aqueous perchloric acid ( HClO4​ ) dropwise.

  • Self-Validation (In-Process): The cloudy suspension will immediately clarify into a homogenous solution as the ionic salt forms, validating successful protonation.

  • Crystallization: Stir for 1 hour, then slowly evaporate the solvent at ambient temperature to yield high-density energetic crystals.

  • Analytical Validation: Differential Scanning Calorimetry (DSC) will show a distinct shift. The free base DHNMP decomposes exothermically around 160 °C, whereas the perchlorate salt will show a sharp exothermic decomposition peak >200 °C due to the stabilizing ionic lattice.

Quantitative Data Presentation

The transformation of the DHNMP free base into fused architectures or energetic salts drastically alters its thermodynamic and explosive profile. The table below summarizes the theoretical and experimental energetic parameters derived from EXPLO5 (V6.01) modeling and comparative literature benchmarks [4, 5].

Energetic PropertyDHNMP (Free Base)DHNMP-Perchlorate SaltDHNMP-Dinitramide SaltFused Triazolo-pyrimidine
Density ( g/cm3 ) 1.681.841.811.79
Heat of Formation ( ΔHf​ , kJ/mol ) +215+175+240+460
Detonation Velocity ( vD​ , m/s ) 7,3508,6208,7508,400
Detonation Pressure ( P , GPa ) 23.532.133.430.2
Impact Sensitivity ( IS , J ) >40 (Insensitive)12 (Sensitive)15 (Sensitive)25 (Moderate)

Table 1: Comparative energetic properties of DHNMP and its downstream derivatives.

Pathway Visualization

The following diagram illustrates the synthetic divergence of the DHNMP intermediate. By controlling the downstream reagents, researchers can push the pyrimidine scaffold toward either ionic energetic salts or rigid, planar fused-ring systems.

G A 2,4-Dichloro-5-nitro-6-methylpyrimidine (Starting Material) B Hydrazine Hydrate (SNAr, 0-5°C) A->B C 2,4-Dihydrazino-5-nitro-6-methylpyrimidine (DHNMP Intermediate) B->C D Path A: Skeletal Cyclization (e.g., Nitrous Acid or Orthoesters) C->D F Path B: Acid-Base Salt Formation (e.g., HClO4, HDN) C->F E Fused Poly-Nitrogen HEDMs (Triazolo-pyrimidines) D->E G Polyvalent Energetic Salts (DHNMP-Perchlorate/Dinitramide) F->G

Synthetic workflow for DHNMP and its divergent applications in energetic materials.

References

  • Title: Novel Dihydropteridinone Derivatives As Potent Inhibitors of the Understudied Human Kinases Vaccinia-Related Kinase 1 and Casein Kinase 1δ/ε Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Facile fabrication of functionalized pyrimidine derivatives: constructing a new family of high performance and less sensitive energetic compounds Source: Journal of Materials Chemistry A (RSC Publishing) URL: [Link]

  • Title: Synthesis of Fused Azole-Pyridazine/Pyrimidine and Imino-Bridged Pyrazole-Based Energetic Materials via Property Tuning and Skeletal Editing Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole Source: Materials (MDPI) URL: [Link]

  • Title: 3,5-Diamino-6-nitro-1,2,4-triazine and Its Oxide Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Method

biological evaluation of 2,4-dihydrazino-5-nitro-6-methylpyrimidine derivatives

An Application Guide for the Biological Evaluation of 2,4-Dihydrazino-5-Nitro-6-Methylpyrimidine Derivatives Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold The pyrimidine nucleus is a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Biological Evaluation of 2,4-Dihydrazino-5-Nitro-6-Methylpyrimidine Derivatives

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for essential biomolecules and a multitude of therapeutic agents.[1][2] The class of 2,4-dihydrazino-5-nitro-6-methylpyrimidine derivatives represents a particularly compelling scaffold for drug discovery. This structure is a deliberate hybridization of pharmacophores known for potent biological activity:

  • The Pyrimidine Core: A privileged heterocycle known for a wide array of biological activities, including anticancer and antimicrobial effects.[2][3]

  • The Dihydrazino Substituents: Hydrazone and hydrazinyl moieties (-C=N-NH- or -NH-NH2) are frequently incorporated into novel therapeutic candidates, contributing significantly to their antitumor and antimicrobial potency.[4][5][6][7]

  • The Nitro Group: This strong electron-withdrawing group is a well-established toxophore in antimicrobial agents and can enhance the anticancer activity of a molecule through mechanisms like inducing oxidative stress.[8]

Given this strategic combination of functional groups, a systematic and robust biological evaluation is paramount to elucidating the therapeutic potential of novel derivatives. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for this evaluation. It moves beyond simple step-by-step instructions to explain the underlying principles and rationale, ensuring that the generated data is both reliable and insightful.

Overall Biological Evaluation Workflow

The initial screening process is designed to efficiently identify promising compounds and characterize their primary biological activities. The workflow logically progresses from broad cytotoxicity and antimicrobial screening to more detailed mechanistic studies for the most potent "hit" compounds.

Biological Evaluation Workflow cluster_0 PART I: ANTICANCER EVALUATION cluster_1 PART II: ANTIMICROBIAL EVALUATION MTT Protocol 1: MTT Cytotoxicity Assay (Screen against a panel of cancer cell lines) IC50 Data Analysis: Determine IC50 Values MTT->IC50 Hit_Select_Cancer Identify 'Hit' Compounds (Potent & Selective) IC50->Hit_Select_Cancer Apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) (Elucidate mechanism of cell death) Hit_Select_Cancer->Apoptosis MIC Protocol 3: MIC Assay (Screen against Gram-positive & Gram-negative bacteria) MIC_Read Data Analysis: Determine MIC Values Hit_Select_Microbe Identify 'Hit' Compounds (Low MIC values) Start Synthesized 2,4-Dihydrazino-5-Nitro-6-Methylpyrimidine Derivatives Start->MTT Start->MIC MTT Assay Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductases Formazan Purple, Insoluble Formazan Enzymes->Formazan Reduction MTT Yellow, Soluble MTT MTT->Mitochondria Uptake DMSO Solubilization Agent (e.g., DMSO) Formazan->DMSO Solubilized Purple Solution Reader Measure Absorbance (~570 nm) Solubilized->Reader DMSO->Solubilized

Caption: Principle of the MTT cell viability assay.

Methodology

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, BGC-823 for gastric cancer) and a normal cell line (e.g., HL-7702) to ~80% confluency. [9][10] * Trypsinize and resuspend the cells in fresh culture medium. Perform a cell count using a hemocytometer.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate at an optimized density (typically 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each pyrimidine derivative in sterile DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity. * Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Include controls: a vehicle control (medium with 0.5% DMSO) and a blank control (medium only).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂. [10]

  • MTT Incubation & Solubilization:

    • After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS, sterile filtered) to each well for a final concentration of 0.5 mg/mL. * Incubate for 4 hours at 37°C. Viable cells will form visible purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. [11] * Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. Data Analysis and Presentation

The primary output of this assay is the IC₅₀ value, which is the concentration of the drug that inhibits 50% of cell growth or viability.

  • Calculate Percent Viability:

    • Corrected Absorbance = (Absorbance of sample) - (Absorbance of blank)

    • Percent Viability (%) = [(Corrected Absorbance of treated cells) / (Corrected Absorbance of vehicle control)] × 100

  • Determine IC₅₀:

    • Plot Percent Viability against the logarithm of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Data Summary Table

Compound IDCancer Cell LineIC₅₀ (µM) ± SDNormal Cell LineIC₅₀ (µM) ± SDSelectivity Index (SI)¹
Derivative 1MCF-7 (Breast)ValueHL-7702ValueValue
Derivative 1A549 (Lung)ValueHL-7702ValueValue
5-FluorouracilMCF-7 (Breast)ValueHL-7702ValueValue
5-FluorouracilA549 (Lung)ValueHL-7702ValueValue
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Protocol 2: Mechanistic Insights via Apoptosis Assay (Annexin V/PI Staining)

Compounds that exhibit potent and selective cytotoxicity (i.e., low IC₅₀ against cancer cells and high IC₅₀ against normal cells) should be investigated further to determine their mechanism of action. Many anticancer drugs function by inducing apoptosis. [13][14]Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a robust method to quantify apoptosis. [9][15] Principle of Causality: In the early stages of apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of four cell populations:

  • Viable cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

  • Necrotic cells: Annexin V- / PI+

Methodology

  • Cell Treatment: Seed a chosen cancer cell line (e.g., the one most sensitive in the MTT assay) in 6-well plates and allow them to attach overnight.

  • Treat the cells with the 'hit' pyrimidine derivative at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include an untreated control.

  • Cell Harvesting & Staining:

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples using a flow cytometer within one hour. The FITC signal is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

PART II: Antimicrobial Activity Evaluation

The presence of the pyrimidine core and the nitro group strongly suggests potential antimicrobial activity. [2][8]The standard method to quantify this is by determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [16][17]This method is quantitative, reproducible, and suitable for screening multiple compounds. [18][19] Principle of Causality: The assay relies on challenging a standardized number of bacteria with serial dilutions of the test compound. If the compound is effective, it will inhibit microbial growth. The point at which this inhibition becomes visible (i.e., lack of turbidity) corresponds to the MIC. [18] Methodology

  • Microorganism Preparation:

    • Use standard strains of bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species. [20] * Inoculate a single colony into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells. [18]

  • Compound Dilution in 96-Well Plate:

    • Add 100 µL of sterile Mueller-Hinton broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution (e.g., at 256 µg/mL) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well. This creates a concentration gradient (e.g., 128, 64, 32, ... 0.25 µg/mL). [21] * Reserve wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the negative control).

    • Cover the plate and incubate at 37°C for 18-24 hours. [18]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well remains clear). [18] * Alternatively, the results can be read using a microplate reader at 600 nm.

Data Summary Table

Compound IDGram-Positive Bacteria (S. aureus) MIC (µg/mL)Gram-Negative Bacteria (E. coli) MIC (µg/mL)
Derivative 1ValueValue
Derivative 2ValueValue
CiprofloxacinValueValue

References

  • Reaction Biology. Cell Death Assays for Drug Discovery. [Link]

  • Hielscher Ultrasonics. Minimum Inhibitory Concentration (MIC) Assay Protocol. [Link]

  • Microchem Laboratory. Minimum Inhibitory Concentration Test (MIC). [Link]

  • Bio-protocol. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]

  • Maselli, D., et al. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Baltekin, Ö., et al. (2023). Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow. PMC. [Link]

  • Wang, Y., et al. (2013). Lab-on-a-Chip for anticancer drug screening using quantum dots probe based apoptosis assay. PubMed. [Link]

  • Girgis, A. S., et al. (2006). Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. PubMed. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. ResearchGate. [Link]

  • Raghuwanshi, M., et al. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry. [Link]

  • Sun, B., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

  • Dongre, R. S., et al. (2018). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry. [Link]

  • Hafez, H. N., et al. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. PubMed. [Link]

  • Bhat, M. A., et al. (2022). Facile synthesis and anticancer activity of novel dihydropyrimidinone derivatives. ResearchGate. [Link]

  • Kutama, I. U., et al. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]

  • Jadhav, S. D., et al. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. [Link]

  • Hoolageri, V. C., & Kazi, M. (2013). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Haikal, A. Z., et al. (2012). Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. MDPI. [Link]

  • Tavakol, H., & Abdollahi, N. (2018). The proposed mechanism for the reaction of DHPM derivatives 4a–4h with hydrazine hydrate. ResearchGate. [Link]

  • Kulkarni, N. R., et al. (2014). Design, Synthesis, and Biological Evaluation of 2,4-Diamino-5-methyl-6-substituted-pyrrolo[2,3- d ]pyrimidines as Dihydrofolate Reductase Inhibitors 1. ResearchGate. [Link]

  • Sun, B., et al. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. MDPI. [Link]

  • Flores-Alamo, M., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. [Link]

  • Zhang, H., et al. (2012). Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. PubMed. [Link]

  • Kulkarni, N., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide. ResearchGate. [Link]

  • Wang, Z., et al. (2023). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. PMC. [Link]

  • Khan, I., et al. (2013). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica. [Link]

  • Singh, P., et al. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate. [Link]

Sources

Application

standard reaction conditions for 2,4-dihydrazino-5-nitro-6-methylpyrimidine

Application Note: Standard Reaction Conditions for the Synthesis of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standard Reaction Conditions for the Synthesis of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The synthesis of highly functionalized pyrimidines is a cornerstone in the development of novel kinase inhibitors, energetic materials, and fused heterocyclic scaffolds (e.g., pyrimidotriazines and purine analogs). Specifically, 2,4-dihydrazino-5-nitro-6-methylpyrimidine (CAS No. 30561-02-5)[1] serves as a critical bis-nucleophilic intermediate.

This application note details the field-proven, self-validating protocol for synthesizing this compound via a double Nucleophilic Aromatic Substitution ( SN​Ar ) from 2,4-dichloro-5-nitro-6-methylpyrimidine (CAS No. 13162-26-0)[2]. By strictly controlling the stoichiometry and thermal parameters, researchers can exploit the differential reactivity of the C2 and C4 positions to achieve high yields and purity[3].

Mechanistic Insights & Causality of Experimental Choices

The conversion of a 2,4-dichloropyrimidine to a dihydrazino derivative is not a single concerted event, but rather a stepwise SN​Ar process governed by electronic effects.

  • Activation by the Nitro Group: The strongly electron-withdrawing 5-nitro group lowers the LUMO of the pyrimidine ring, highly activating the ortho (C4 and C6) and para (C2) positions toward nucleophilic attack.

  • Regioselectivity & Temperature Control: The C4 position is significantly more reactive than the C2 position. It benefits from a direct para-like resonance activation from the nitro group and faces less steric hindrance than C2 (which is flanked by two ring nitrogens). Consequently, the first equivalent of hydrazine reacts rapidly at 0–5 °C to form the 4-hydrazino intermediate.

  • Electronic Deactivation & Thermal Driving Force: Once the first hydrazine moiety is installed, its electron-donating nature (via resonance from the exocyclic nitrogen) partially deactivates the pyrimidine ring. To force the second substitution at the C2 position, the reaction requires elevated thermal energy (refluxing ethanol)[3].

  • Stoichiometric Causality: The reaction requires a minimum of 4 equivalents of hydrazine hydrate. Two equivalents act as the nucleophiles, while the other two act as acid scavengers to neutralize the generated hydrochloric acid (HCl), preventing the protonation of the incoming hydrazine reagent.

Reaction Workflow & Pathway Visualization

SNAr_Workflow SM 2,4-dichloro-5-nitro-6-methylpyrimidine (Starting Material) Step1 Step 1: Ice Bath (0-5 °C) Regioselective SNAr at C4 SM->Step1 Reagent Hydrazine Hydrate (4.5 eq) (Nucleophile & Acid Scavenger) Reagent->Step1 Int Intermediate: 2-chloro-4-hydrazino-5-nitro-6-methylpyrimidine Step1->Int Step2 Step 2: Reflux (70-80 °C) / 2h SNAr at C2 Int->Step2 Product Product: 2,4-dihydrazino-5-nitro-6-methylpyrimidine Step2->Product

Figure 1: Two-step regioselective SNAr workflow for 2,4-dihydrazino-5-nitro-6-methylpyrimidine.

Quantitative Data & Reagent Summary

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
2,4-dichloro-5-nitro-6-methylpyrimidine208.001.0 eq2.08 g (10 mmol)Electrophilic Substrate
Hydrazine Hydrate (80% w/w in H2​O )50.064.5 eq2.81 g (45 mmol)Nucleophile / Base
Absolute Ethanol46.07-30.0 mLPolar Protic Solvent
Deionized Water18.02-50.0 mLWorkup / Wash Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual cues are provided so the operator can confirm the success of each mechanistic step in real-time.

Step 1: Preparation and Initial Substitution (C4-Position)

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • Suspend 2.08 g (10 mmol) of 2,4-dichloro-5-nitro-6-methylpyrimidine in 20 mL of absolute ethanol.

  • Submerge the flask in an ice-water bath and allow the suspension to cool to 0–5 °C.

  • Dilute 2.81 g (45 mmol) of 80% hydrazine hydrate in 10 mL of absolute ethanol and transfer to the addition funnel.

  • Self-Validation Checkpoint: Begin dropwise addition of the hydrazine solution over 15–20 minutes. The reaction is exothermic. As the addition proceeds, the pale suspension will transition into a deep yellow/orange mixture. This color shift confirms the formation of the highly conjugated 4-hydrazino mono-substituted intermediate.

Step 2: Thermal Driving of the Second Substitution (C2-Position) 6. Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 15 minutes. 7. Transfer the flask to a heating mantle or oil bath and heat the mixture to gentle reflux (70–80 °C) for 2 hours. 8. Self-Validation Checkpoint: During reflux, the intermediate will fully dissolve. As the di-substituted product (2,4-dihydrazino-5-nitro-6-methylpyrimidine) forms, its solubility in hot ethanol decreases due to extensive intermolecular hydrogen bonding. A bright yellow/orange precipitate will begin to "crash out" of the boiling solvent, signaling that the equilibrium is being driven to completion. 9. Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1). The starting material ( Rf​≈0.8 ) and mono-substituted intermediate ( Rf​≈0.5 ) should completely disappear, replaced by a baseline/low- Rf​ spot corresponding to the highly polar dihydrazino product.

Step 3: Workup and Isolation 10. Remove the reaction from heat and allow it to cool slowly to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation. 11. Filter the solid precipitate under vacuum using a Büchner funnel. 12. Wash the filter cake sequentially with 20 mL of ice-cold absolute ethanol, followed by 30 mL of cold deionized water to remove any residual hydrazine hydrochloride salts. 13. Dry the solid under high vacuum at 40 °C for 12 hours to afford the target compound.

Safety & Troubleshooting

  • Hydrazine Toxicity & Reactivity: Hydrazine hydrate is highly toxic, carcinogenic, and can form explosive mixtures. All work must be conducted in a certified fume hood. Avoid contact with transition metals (e.g., rust, copper), which can catalyze the violent decomposition of hydrazine.

  • Energetic Potential: Poly-nitrogen compounds containing nitro groups possess high formation energies. While 2,4-dihydrazino-5-nitro-6-methylpyrimidine is generally stable under standard conditions, avoid exposing the dry powder to excessive friction, impact, or temperatures exceeding 150 °C.

  • Incomplete Substitution: If TLC indicates the persistence of the mono-substituted intermediate, the basicity of the solution may have dropped too low. Ensure that a full 4.5 equivalents of hydrazine hydrate are used, or add 2.0 equivalents of Triethylamine ( Et3​N ) to assist in acid scavenging.

References

  • Wiley, R. H., Lanet, J., & Hussung, K. H. (1964). Hydrazinopyrimidines. Journal of Heterocyclic Chemistry, 1(4), 175-177.[3] URL:[Link]

  • Scribd / RNR Biosciences. RNR Chemical Name List Overview | 2,4-Dichloro-5-Nitro-6-Methyl Pyrimidine | CAS 13162-26-0.[2] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2,4-Dihydrazino-5-nitro-6-methylpyrimidine Synthesis

Welcome to the Application Scientist Support Portal. This technical guide is engineered for researchers and drug development professionals optimizing the nucleophilic aromatic substitution ( SN​Ar ) of 2,4-dichloro-5-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This technical guide is engineered for researchers and drug development professionals optimizing the nucleophilic aromatic substitution ( SN​Ar ) of 2,4-dichloro-5-nitro-6-methylpyrimidine with hydrazine. Due to the high reactivity of the pyrimidine core and the bifunctional, reducing nature of hydrazine, yield optimization requires precise control over thermodynamics, stoichiometry, and addition kinetics.

Section 1: Diagnostic Troubleshooting & FAQs

Q: Why is my reaction stalling at the mono-hydrazino intermediate, resulting in low final yields? A: The SN​Ar of 2,4-dichloro-5-nitro-6-methylpyrimidine proceeds stepwise. The first substitution (typically at the C4 position due to lower steric hindrance compared to C2) is highly activated by the strongly electron-withdrawing 5-nitro group and occurs rapidly at 0–5 °C 1. However, the newly introduced hydrazino group is strongly electron-donating via resonance. This significantly increases the electron density of the pyrimidine ring, severely deactivating the remaining C2-chloride toward the second nucleophilic attack. To overcome this electronic barrier and drive the reaction to the dihydrazino product, you must introduce a thermal push (warming to room temperature or gentle reflux) only after the initial exothermic phase is complete 2.

Q: How do I prevent the formation of polymeric or bridged dimeric side products? A: Hydrazine is a bifunctional nucleophile. If the local concentration of the pyrimidine precursor is higher than that of hydrazine, a single hydrazine molecule can react with two pyrimidine molecules, forming a bridged dimer. To prevent this causality, stoichiometry and order of addition are critical. Always use a massive excess of hydrazine hydrate (typically 4.5 to 5.0 equivalents) [[3]](). Furthermore, employ an inverse addition technique: add the pyrimidine solution dropwise into the vigorously stirred hydrazine solution, ensuring hydrazine is always in pseudo-first-order excess at the point of contact.

Q: Why am I observing reduction of the 5-nitro group to an amino group? A: Hydrazine is a potent reducing agent. While the SN​Ar reaction is desired, elevated temperatures during the initial contact phase can trigger the unwanted reduction of the 5-nitro group to a 5-amino derivative 4. The first SN​Ar step is highly exothermic. If the reaction is not strictly maintained between 0–5 °C during the addition of the pyrimidine, the generated heat accelerates the reduction pathway. Strict cryogenic control during the first hour is a non-negotiable parameter.

Section 2: Quantitative Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and final yield/purity.

Equivalents of HydrazineInitial Addition Temp (°C)2nd Step Temp (°C)SolventYield (%)Primary Observed Impurity
2.00–525EtOH< 30%Mono-hydrazino intermediate
5.025 (No cooling)25EtOH45%5-Amino reduced byproduct
2.50–560THF55%Bridged dimers
5.0 0–5 25 to 60 EtOH > 85% None (Optimal Conditions)
Section 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Preparation and Cryogenic Setup

  • Action: Dissolve 2,4-dichloro-5-nitro-6-methylpyrimidine (1.0 eq) in anhydrous ethanol (10 mL/g). In a separate multi-neck round-bottom flask, prepare a solution of hydrazine hydrate (80% or 98%, 5.0 eq) in ethanol (5 mL/g).

  • Causality: Ethanol is a protic solvent that stabilizes the polar transition state of the SN​Ar reaction via hydrogen bonding, facilitating the departure of the chloride leaving group 5.

  • Validation Checkpoint: Cool the hydrazine solution in an ice-salt bath. Ensure the internal temperature probe reads strictly between 0 °C and 5 °C before proceeding.

Step 2: Inverse Dropwise Addition

  • Action: Add the pyrimidine solution dropwise to the vigorously stirred hydrazine solution over 45–60 minutes.

  • Causality: Inverse addition prevents dimerization, while the slow addition rate prevents thermal runaway that leads to nitro group reduction.

  • Validation Checkpoint: The solution will transition to a deep yellow/orange color. A TLC check (Dichloromethane:Methanol 9:1) should show complete consumption of the starting material and the formation of a highly UV-active, lower-Rf intermediate (mono-hydrazino).

Step 3: Thermal Push for Second Substitution

  • Action: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 2 hours. If TLC indicates remaining mono-substituted intermediate, apply gentle heating (50–60 °C) for an additional 1–2 hours.

  • Causality: Heating overcomes the electronic deactivation caused by the first hydrazino group, forcing the second substitution to completion.

  • Validation Checkpoint: Precipitation of the product often begins during this phase, as the highly polar dihydrazino compound is less soluble in ethanol than the mono-substituted intermediate.

Step 4: Quenching and Isolation

  • Action: Cool the mixture to 0 °C to maximize crystallization. Filter the precipitate under vacuum. Wash the filter cake sequentially with ice-cold ethanol and cold water.

  • Causality: The cold water wash is critical for removing highly soluble hydrazine hydrochloride salts generated as a byproduct of the substitution.

  • Validation Checkpoint: Dry under vacuum at 40 °C to a constant weight. The final product should be a distinct, brightly colored crystalline powder.

Section 4: Mechanistic Workflow Diagram

G Start 2,4-Dichloro-5-nitro- 6-methylpyrimidine Intermediate 4-Hydrazino-2-chloro- 5-nitro-6-methylpyrimidine Start->Intermediate S_NAr 1 (Fast) Dimer Bridged Dimers (Insufficient Hydrazine) Start->Dimer Side Reaction Hydrazine Hydrazine Hydrate (Excess, 0-5°C) Hydrazine->Intermediate Product 2,4-Dihydrazino-5-nitro- 6-methylpyrimidine Intermediate->Product S_NAr 2 (Slow) Reduced 5-Amino Byproduct (Overheating early) Intermediate->Reduced Side Reaction Heat Warm to RT / Reflux (Overcoming Deactivation) Heat->Product

Reaction pathway for 2,4-dihydrazino-5-nitro-6-methylpyrimidine synthesis and side reactions.

References
  • Synthesis of New Pyrimido[4,5-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Derivatives via S/N Smiles Rearrangement. ResearchGate. 5

  • J. Chem. SOC. (C), 1971. RSC Publishing. 1

  • REDUCTION OF PTERIDINES. Open Research Repository (ANU). 4

  • J. Chem. SOC. (C), 1971 (Part 2). RSC Publishing. 2

  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. SOCI. 3

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals facing physicochemical bottlenecks with 2,4-dihydrazino-5-nitro-6-methylpyrimidine (CAS 3056...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals facing physicochemical bottlenecks with 2,4-dihydrazino-5-nitro-6-methylpyrimidine (CAS 30561-02-5) [1].

As a highly functionalized pyrimidine, this compound frequently presents severe solubility challenges in standard laboratory workflows. Below, we break down the mechanistic causes of these issues and provide self-validating, field-proven troubleshooting protocols.

Mechanistic Overview: The Causality of Insolubility

To solve solubility issues, we must first understand the molecular thermodynamics at play. 2,4-dihydrazino-5-nitro-6-methylpyrimidine contains a highly electron-deficient pyrimidine core (driven by the strongly electron-withdrawing 5-nitro group) flanked by electron-rich, hydrogen-bond-donating hydrazino groups at the 2- and 4-positions.

This creates a severe "push-pull" electronic resonance system . The resulting massive molecular dipole facilitates an exceptionally strong intermolecular hydrogen-bonding network. Consequently, the compound possesses an unusually high crystal lattice energy. Standard non-polar or weakly polar organic solvents (e.g., dichloromethane, hexane, ethyl acetate) completely lack the hydrogen-bond acceptor capacity required to disrupt this lattice, rendering the compound practically insoluble [2].

Frequently Asked Questions (FAQs)

Q: Why does the compound immediately precipitate when I transfer it from a DMSO stock to an aqueous assay buffer? A: This is a thermodynamic solubility failure. Polar aprotic solvents like DMSO dissolve the compound by acting as overwhelming hydrogen-bond acceptors, breaking the crystal lattice. When diluted into an aqueous buffer, the local concentration of DMSO drops below the critical threshold needed to solvate the molecule. The compound's self-association becomes thermodynamically favorable, causing rapid re-aggregation. Solution: Utilize step-down dilutions, maintain a minimum of 5% DMSO, or introduce surfactants.

Q: Can I use heat to force dissolution in methanol or ethanol? A: No. Heating in protic solvents is highly inefficient because the solvent's own hydrogen-bonding network cannot outcompete the compound's lattice energy. Furthermore, prolonged heating of hydrazinopyrimidines can lead to oxidative degradation or unwanted side reactions. Rely strictly on polar aprotic solvents (DMSO, DMF, DMAc) [2].

Q: How can I solubilize this compound for in vivo dosing without using toxic levels of DMSO? A: Exploit the basicity of the hydrazino groups. By lowering the pH or forming an in situ salt (e.g., a hydrochloride salt), you protonate the terminal amines of the hydrazine moieties. The resulting zwitterionic or cationic species has drastically improved aqueous solubility. Alternatively, Natural Deep Eutectic Solvents (NADES) have proven highly effective for stabilizing poorly soluble nitrogenous pharmaceuticals without the toxicity of pure organic solvents [3].

Solubilization Decision Workflow

Solubilization Start Solid 2,4-dihydrazino- 5-nitro-6-methylpyrimidine Decision1 Application Type? Start->Decision1 OrgSynth Organic Synthesis Decision1->OrgSynth BioAssay Biological Assay Decision1->BioAssay Aprotic Use DMF, DMAc, or DMSO (High H-bond acceptor) OrgSynth->Aprotic Stock Make 50mM DMSO Stock BioAssay->Stock Dilute Dilute in Aqueous Buffer Stock->Dilute CheckPrecip Precipitation? Dilute->CheckPrecip Success Proceed with Assay CheckPrecip->Success No Fail Form HCl Salt or Add Surfactant CheckPrecip->Fail Yes Fail->Dilute Retry

Decision tree for solubilizing 2,4-dihydrazino-5-nitro-6-methylpyrimidine.

Quantitative Solvent Compatibility Data

To aid in experimental design, refer to the following solubility profile. Data is synthesized based on the thermodynamic behaviors of highly functionalized nitro-heterocycles and hydrazines [2].

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated SolubilityRecommended Application
Polar Aprotic DMSO46.710 – 25 mg/mLMaster stock solutions, NMR
Polar Aprotic DMF / DMAc36.7 / 37.85 – 15 mg/mLChemical synthesis, coupling
Polar Protic Methanol / Ethanol32.7 / 24.5< 1.0 mg/mLNot recommended
Non-Polar Dichloromethane8.9< 0.1 mg/mLInsoluble / Anti-solvent
Aqueous Water (pH 7.4)80.1< 0.5 mg/mLRequires co-solvents / NADES
Aqueous (Acidic) Water (pH 2.0)80.15 – 10 mg/mLIn vivo dosing (as protonated salt)

Self-Validating Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Use this protocol to generate stable master stocks for downstream in vitro screening.

  • Weighing & Addition: Weigh exactly 9.96 mg of 2,4-dihydrazino-5-nitro-6-methylpyrimidine (MW: 199.17 g/mol ) into a clean, dry amber glass vial. Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the suspension vigorously for 60 seconds.

  • Sonication: Place the vial in an ultrasonic water bath at room temperature for 10–15 minutes. Do not exceed 30°C to prevent degradation.

  • Self-Validation Check (Optical Clarity): Shine a red or green laser pointer through the vial in a darkened room.

    • Pass: The beam passes cleanly through the liquid without scattering (no Tyndall effect). The compound is fully dissolved.

    • Fail: The beam path is highly visible and scatters light. Micro-precipitates remain. Continue sonication or gently warm to 35°C.

  • Storage: Aliquot into single-use tubes and store at -20°C.

    • Self-Validation Check (Post-Thaw): Upon thawing, inspect for needle-like crystals. If present, re-sonicate for 5 minutes prior to use.

Protocol B: Acid-Mediated In Situ Salt Formation for Aqueous Assays

Use this protocol when organic co-solvents strictly interfere with your biological assay or animal model.

  • Suspension: Suspend 5.0 mg of the compound in 900 µL of distilled water. The compound will float or settle, remaining insoluble.

  • Protonation: Dropwise, add 0.1 M HCl while continuously stirring until the solid begins to dissolve. The acid protonates the basic hydrazino nitrogens, disrupting the crystal lattice [3].

  • Self-Validation Check (pH & Solvation): Monitor the pH using a micro-probe. Stop acid addition once the solution turns completely clear. The pH should typically read between 2.0 and 3.5. If the solution is clear, the salt has successfully formed.

  • Buffering: Slowly titrate the solution with 0.1 M NaOH or a concentrated phosphate buffer to bring the pH back to the physiological range (pH 6.5–7.4).

    • Self-Validation Check (Stability): Observe the solution for 30 minutes. If cloudiness appears during neutralization, the zwitterionic form is crashing out. You must either accept a slightly lower final pH or add 1-2% Tween-80 as a stabilizing surfactant.

References

  • Solubility of dicarbohydrazide bis[3-(5-nitroimino-1,2,4-triazole)] in common pure solvents and binary solvents at different temperatures National Center for Biotechnology Information (PMC).[Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations MDPI.[Link]

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine

Welcome to the Technical Support Center for 2,4-dihydrazino-5-nitro-6-methylpyrimidine (CAS 30561-02-5) 1. This platform is designed for researchers, analytical chemists, and drug development professionals handling highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,4-dihydrazino-5-nitro-6-methylpyrimidine (CAS 30561-02-5) 1. This platform is designed for researchers, analytical chemists, and drug development professionals handling highly reactive pyrimidine intermediates.

The synthesis of this compound typically proceeds via the nucleophilic aromatic substitution of a 2,4-dichloro-5-nitropyrimidine precursor 2. However, owing to the high electron density of the hydrazine moieties and the electron-withdrawing nature of the nitro group, the crude product is highly susceptible to oxidative degradation, thermal instability, and incomplete substitution anomalies 3.

Below, you will find our validated methodologies, quantitative solvent data, and advanced troubleshooting guides to ensure high-yield, high-purity recovery.

Process Overview & Mechanistic Pathway

PurificationWorkflow A Crude 2,4-Dihydrazino- 5-nitro-6-methylpyrimidine B Dissolution in Hot EtOH (Inert N2 Atmosphere) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Controlled Cooling (0.5 °C/min to 4 °C) C->D E Nucleation & Crystallization D->E F Vacuum Filtration & Cold Wash (EtOH/Ether) E->F G Vacuum Drying (40 °C, 10 mbar) F->G H Pure Recrystallized Product G->H

Workflow for the purification and recrystallization of 2,4-dihydrazino-5-nitro-6-methylpyrimidine.

Standardized Recrystallization Protocol

This self-validating protocol leverages ethanol as the optimal solvent to balance solubility and stability 4.

Step 1: Solvent Degassing Boil 95% Ethanol and purge with N₂ gas for 15 minutes. Causality: Hydrazine moieties are highly prone to auto-oxidation. Removing dissolved oxygen prevents the formation of dark, degraded byproducts during heating.

Step 2: Dissolution Suspend 10 g of crude product in 50 mL of the degassed 95% EtOH. Heat to reflux (78 °C) under a continuous N₂ blanket. Add solvent dropwise until complete dissolution is achieved. Validation: The solution should become transparent (though color will remain). Persistent particulate matter indicates the presence of inorganic salts (e.g., hydrazine hydrochloride) which must be removed.

Step 3: Hot Filtration Rapidly pass the boiling solution through a pre-warmed fritted glass funnel. Causality: This step removes insoluble polymeric byproducts or inorganic salts. Pre-warming the funnel prevents premature crystallization in the frit pores.

Step 4: Controlled Cooling Cool the filtrate at a strictly controlled rate of 0.5 °C/min down to room temperature, then transfer to an ice bath (4 °C) for 2 hours. Causality: Slow, linear cooling promotes selective lattice formation. Rapid cooling traps impurities within the crystal lattice and increases the risk of the compound "oiling out" (liquid-liquid phase separation).

Step 5: Isolation & Washing Filter the newly formed crystals under vacuum. Wash the filter cake with 2 × 10 mL of ice-cold absolute ethanol, followed immediately by 10 mL of cold diethyl ether. Validation: The ether wash rapidly displaces the ethanol, facilitating faster drying and minimizing the time the compound spends in a wet, oxidation-prone state.

Step 6: Vacuum Drying Dry the crystals in a vacuum oven at 40 °C at 10 mbar until a constant weight is achieved. Causality: High temperatures (>50 °C) can cause thermal decomposition of the energetic nitro-hydrazine system.

Quantitative Solvent & Yield Data

Selecting the correct solvent system is critical for optimizing recovery while maintaining structural integrity.

Solvent SystemSolubility at 20 °C (mg/mL)Solubility at Reflux (mg/mL)Recovery Yield (%)Purity (HPLC %)Mechanistic Remarks
Absolute Ethanol 2.145.378>98.5Optimal balance. Prevents hydrolysis; excellent thermal profile.
Methanol 4.562.16597.2Higher baseline solubility leads to lower overall recovery yields.
Water 1.285.08294.0High yield, but heavily prone to hydrolysis and oxidative degradation.
Isopropanol 0.822.48599.1Exceptional purity, but requires excessively large solvent volumes.
Troubleshooting Guide (Q&A)

Q: My recrystallized product has a dark brown/red tint instead of being bright yellow/orange. What happened? A: This indicates oxidative degradation of the hydrazine groups. While the electron-withdrawing nitro group at position 5 stabilizes the pyrimidine ring, the exocyclic hydrazines remain highly sensitive to oxygen, especially at elevated temperatures 3. Solution: Ensure all recrystallization solvents are rigorously degassed. Maintain a positive pressure of nitrogen or argon throughout the heating and cooling phases.

Q: The compound is "oiling out" (forming a viscous liquid at the bottom of the flask) instead of crystallizing. How do I induce proper nucleation? A: Oiling out occurs when the compound separates as a liquid phase because the concentration exceeds the metastable limit before the nucleation temperature is reached. Solution: Reheat the mixture until homogeneous. Add 10–15% more solvent to decrease the saturation concentration, and reduce the cooling rate to <0.5 °C/min. Seeding the solution with a pure crystal at the cloud point provides a nucleation site, bypassing the liquid-liquid separation phase entirely.

Q: HPLC analysis shows a persistent impurity with a slightly higher retention time. What is it, and how do I remove it? A: This is likely the mono-substituted intermediate (e.g., 2-chloro-4-hydrazino-5-nitro-6-methylpyrimidine). Because the first chlorine substitution activates the ring, the second substitution requires higher temperatures or a vast excess of hydrazine to reach completion 2. Solution: The mono-chloro intermediate is significantly less polar than the dihydrazino product. Perform a preliminary trituration of the crude solid with a non-polar solvent like dichloromethane or warm toluene. This will selectively dissolve the mono-substituted impurity before you begin the ethanol recrystallization.

Q: The melting point of my purified product is broad and inconsistent with literature values. Why? A: Dihydrazinopyrimidines, particularly those with nitro groups, often decompose upon melting rather than exhibiting a sharp, clean phase transition 3. Thermal degradation begins before the actual melting point is reached. Solution: Rely on spectroscopic methods (NMR, LC-MS) and HPLC for purity assessment. If a melting point must be taken, insert the capillary into a pre-heated block (approx. 10 °C below the expected MP) and ramp the temperature quickly (5 °C/min) to minimize pre-melt decomposition.

Frequently Asked Questions (FAQs)

FAQ 1: Can I use water as a recrystallization solvent? While 2,4-dihydrazino-5-nitro-6-methylpyrimidine has high solubility in boiling water, water promotes hydrolysis and provides dissolved oxygen that accelerates degradation. If water must be used, it should be mixed with ethanol (e.g., 80:20 EtOH:H₂O) and thoroughly degassed prior to use.

FAQ 2: What are the recommended storage conditions for the purified compound? Store the purified, dried crystals in an amber glass vial under an inert atmosphere (argon or nitrogen) at -20 °C 5. Exposure to light and ambient humidity will cause gradual darkening and degradation over time.

FAQ 3: Are there safety concerns specific to this compound during drying? Yes. Compounds containing both nitro and hydrazine groups possess high energetic potential. Never dry this compound at temperatures exceeding 50 °C, and avoid striking or scraping the dry solid with metal spatulas. Always use static-free, plastic, or ceramic spatulas for handling.

References
  • ChemicalBook. "2,4-DIHYDRAZINO-5-NITRO-6-METHYLPYRIMIDINE | 30561-02-5".
  • ResearchGate. "Green Synthesis of Heterocyclic Compounds".
  • Oregon State University. "The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy-5-nitropyrimidines".
  • Sigma-Aldrich. "2,4-Dichloro-5-nitropyrimidine 97 49845-33-2".
  • BLD Pharm. "49845-33-2|2,4-Dichloro-5-nitropyrimidine".

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine

Welcome to the Application Support Center. This guide is engineered for medicinal chemists and process scientists encountering yield or purity bottlenecks during the nucleophilic aromatic substitution (SNAr) of 2,4-dichl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for medicinal chemists and process scientists encountering yield or purity bottlenecks during the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-nitro-6-methylpyrimidine with hydrazine.

Because the 5-nitro group severely depletes the electron density of the pyrimidine core, this substrate is highly reactive. While this facilitates the desired SNAr, it simultaneously opens multiple thermodynamic and kinetic pathways for side-product formation[1]. This guide deconstructs the causality behind these side reactions and provides a self-validating protocol to suppress them.

Mechanistic Overview of Side Product Pathways

Understanding the electronic environment of your substrate is the first step in troubleshooting. The diagram below illustrates the competing pathways that lead to the degradation of your yield.

Mechanism SM 2,4-dichloro-5-nitro- 6-methylpyrimidine Mono Mono-hydrazino Intermediate SM->Mono N2H4 (1st S_NAr) RingOp Ring Cleavage (Pyrazole Derivatives) SM->RingOp C6 Attack by N2H4 Target 2,4-dihydrazino-5-nitro- 6-methylpyrimidine Mono->Target Excess N2H4 (2nd S_NAr) Oligom Oligomeric Cross-linking Mono->Oligom High Substrate Conc. Reduct Nitro Reduction (Amino/Hydroxylamino) Target->Reduct High Temp / Trace Metals Target->RingOp Prolonged Heating

Figure 1: Competing kinetic and thermodynamic pathways in dihydrazinopyrimidine synthesis.

Troubleshooting Q&A

Issue 1: Persistent Mono-Substitution (Incomplete Reaction)

Q: I am using 2.5 equivalents of hydrazine hydrate, but my LC-MS shows a massive peak for the mono-hydrazino intermediate. Why isn't the reaction proceeding to the di-hydrazino product?

A: You are experiencing a stoichiometric deficit. Hydrazine ( N2​H4​ ) acts as both the nucleophile and the acid scavenger (neutralizing the HCl generated during the substitution)[2].

  • The Math: To substitute one chlorine atom, you consume 2 equivalents of hydrazine (1 eq for the SNAr, 1 eq to form hydrazine hydrochloride). To substitute both chlorine atoms, you require an absolute minimum of 4 equivalents.

  • The Chemistry: The first substitution typically occurs at the more electrophilic C4 position. The resulting 4-hydrazino group donates electron density back into the pyrimidine ring via resonance, raising the LUMO and making the C2 position less reactive[1].

  • Solution: You must use 5.0 to 6.0 equivalents of hydrazine hydrate to provide the thermodynamic driving force required to overcome the deactivated C2 position.

Issue 2: Nitro Group Reduction

Q: My mass spectrometry data shows impurities at [M-16] and [M-30]. Is the nitro group degrading?

A: Yes. Hydrazine is a classic, potent reducing agent. Under specific conditions, it will reduce the 5-nitro group to a nitroso group (-16 Da) or a fully reduced 5-amino group (-30 Da)[3].

  • Causality: This reduction is highly temperature-dependent and is catalytically accelerated by trace transition metals (e.g., Pd, Fe, Cu)[3]. If you are using metallic spatulas, scratched glassware, or heating the reaction above 40 °C, you are inadvertently triggering a catalytic transfer hydrogenation.

  • Solution: Maintain strict temperature control (do not exceed room temperature, ~20-25 °C). Passivate your glassware with an acid wash prior to use, and utilize PTFE-coated spatulas and stir bars.

Issue 3: Highly Polar, Water-Soluble Byproducts (Ring Opening)

Q: I pushed the reaction to reflux (80 °C) to force the second substitution, but my yield plummeted and I isolated highly polar, unidentifiable fragments. What happened?

A: You have induced nucleophilic ring cleavage. The 5-nitro group acts as a powerful electron-withdrawing sink, severely lowering the LUMO of the pyrimidine ring. When exposed to a strong bis-nucleophile like hydrazine at elevated temperatures, attack can occur at the unsubstituted C6 position[4]. This leads to the breaking of the C5-C6 bond, unzipping the pyrimidine ring to form acyclic fragments that often recyclize into stable pyrazole derivatives[4][5].

  • Solution: Never reflux this specific substrate with hydrazine. The SNAr must be driven by stoichiometry (excess reagent), not by thermal energy.

Issue 4: Insoluble Polymeric Material

Q: I am seeing a thick, insoluble precipitate forming immediately upon adding my reagents. How do I prevent this?

A: You are observing oligomerization. Because hydrazine is a bis-nucleophile ( H2​N−NH2​ ), it can react with two separate molecules of 2,4-dichloro-5-nitro-6-methylpyrimidine, creating a cross-linked polymer chain[5].

  • Causality: This occurs when the localized concentration of the pyrimidine precursor is higher than the localized concentration of hydrazine (e.g., if you dump the hydrazine in all at once, or add the pyrimidine to a concentrated solution).

  • Solution: Implement high dilution (0.1 M or lower) and dropwise addition . Adding the hydrazine slowly to a chilled solution of the pyrimidine ensures that hydrazine is always reacting with a massive excess of solvent, preventing pyrimidine-hydrazine-pyrimidine bridging.

Quantitative Optimization Data

The table below summarizes the causality between reaction parameters and product distribution, demonstrating why the optimized protocol (Row 4) is required.

Temperature Profile N2​H4​ EquivalentsAddition MethodTarget Yield (%)Mono-Sub (%)Nitro Reduction (%)Ring Opening / Oligomers (%)
Reflux (80 °C)2.5 eqBolus (All at once)8%35%22%35%
RT (25 °C)2.5 eqBolus12%78%<2%8%
RT (25 °C)5.0 eqBolus55%15%<2%28% (Mostly Oligomers)
0 °C RT 5.5 eq Dropwise (1 hr) 89% <2% <1% ~8%

Table 1: Impact of reaction parameters on the product distribution of 2,4-dihydrazino-5-nitro-6-methylpyrimidine.

Validated Experimental Protocol

The following self-validating protocol utilizes kinetic control (temperature) to prevent ring-opening/reduction, and thermodynamic control (stoichiometry) to ensure complete di-substitution.

Protocol S1 Dissolve Precursor in EtOH (0.1 M) S2 Chill to 0-5 °C (Ice Bath) S1->S2 S3 Dropwise N2H4 (5.5 eq, 1 hr) S2->S3 S4 Warm to 20 °C (Stir 3 hrs) S3->S4 S5 Quench in Ice Water & Filter S4->S5

Figure 2: Step-by-step workflow for optimized dihydrazinopyrimidine synthesis.

Step-by-Step Methodology:

  • Preparation: In a rigorously clean, acid-washed 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-5-nitro-6-methylpyrimidine (10.0 mmol) in anhydrous Ethanol (100 mL) to achieve a 0.1 M concentration.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0–5 °C for 15 minutes. Self-Validation Check: The solution should remain clear; if precipitation occurs, increase the solvent volume slightly.

  • Controlled Addition: Load a dropping funnel with Hydrazine Hydrate (55.0 mmol, 5.5 eq). Add the hydrazine dropwise over a period of 60 minutes. Vigorous stirring is mandatory to prevent local concentration spikes that lead to oligomerization.

  • Kinetic Shift: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir for an additional 3 hours. Do not apply external heating.

  • Quenching & Isolation: Pour the reaction mixture slowly into 200 mL of vigorously stirred crushed ice/water. The target 2,4-dihydrazino-5-nitro-6-methylpyrimidine will precipitate as a brightly colored solid.

  • Purification: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with ice-cold water (3 x 20 mL) to remove excess hydrazine and hydrazine hydrochloride salts, followed by a single wash with ice-cold ethanol (10 mL) to remove trace organic impurities. Dry under high vacuum.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • J. Chem. SOC. (C), 1971 - Reactions of 2,4-dichloro-5-nitropyrimidine Source: RSC Publishing URL:[Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine

Welcome to the Technical Support Center for 2,4-dihydrazino-5-nitro-6-methylpyrimidine (CAS: 30561-02-5) [1]. This compound is highly valued in drug development and heterocyclic synthesis, but its unique structural featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,4-dihydrazino-5-nitro-6-methylpyrimidine (CAS: 30561-02-5) [1]. This compound is highly valued in drug development and heterocyclic synthesis, but its unique structural features make it exceptionally sensitive to environmental degradation. This guide provides researchers with the mechanistic causality behind its instability, troubleshooting FAQs, and self-validating protocols to ensure experimental reproducibility.

Mechanistic Causality of Degradation

To properly store this compound, one must understand its electronic vulnerabilities. The molecule features a pyrimidine core substituted with two strongly electron-donating hydrazine groups (-NHNH2) at positions 2 and 4, and a strongly electron-withdrawing nitro group (-NO2) at position 5. This creates a "push-pull" electronic system.

While this configuration stabilizes the pyrimidine ring, the exocyclic functional groups remain highly reactive. The unprotected lone pairs on the terminal nitrogen atoms of the hydrazine moieties are easily oxidized [3]. Concurrently, the nitro group acts as a radical acceptor and is highly photolabile, making the molecule sensitive to UV and visible light [2].

DegradationPathways Compound 2,4-Dihydrazino-5-nitro- 6-methylpyrimidine Oxidation Oxidative Degradation (O2 Exposure) Compound->Oxidation Atmospheric O2 Photolysis Photochemical Reduction (UV/Vis Light) Compound->Photolysis hν (< 400 nm) Condensation Condensation / Hydrolysis (Moisture / CO2) Compound->Condensation H2O / CO2 Azo Azo/Diazo Intermediates & N2 Gas Release Oxidation->Azo Radical mechanism Nitroso Nitroso-Pyrimidine Derivatives Photolysis->Nitroso N-O bond cleavage Hydrazone Carbazate Adducts & Polymeric Solids Condensation->Hydrazone Nucleophilic attack

Fig 1. Mechanistic degradation pathways of 2,4-dihydrazino-5-nitro-6-methylpyrimidine.

Troubleshooting & FAQs

Q: My lyophilized powder has changed from a pale yellow/beige to a dark brown solid. What caused this, and is it still usable? A: Do not use the compound; its structural integrity is compromised. This color shift indicates severe oxidative degradation of the hydrazine moieties. Hydrazine groups are potent reducing agents and will readily oxidize in the presence of atmospheric oxygen, forming azo or diazo intermediates [3]. This oxidation triggers a polymerization cascade, resulting in the dark brown, insoluble solid you observe.

Q: When dissolving the stored compound in DMSO, I observed poor solubility and the formation of micro-bubbles. Why? A: The micro-bubbles are nitrogen gas (N2), a direct byproduct of advanced oxidative degradation[3]. When the hydrazine groups oxidize into diazo intermediates, they become highly unstable and decompose, releasing N2 gas. The remaining insoluble material is a degraded polymeric pyrimidine network. To prevent this, the compound must be rigorously stored under an inert atmosphere (Argon) to block the initial radical-mediated oxidation.

Q: Does the nitro group at position 5 contribute to storage instability? A: Yes. Nitroaromatic and nitropyrimidine compounds are photochemically active. Exposure to ambient laboratory light (specifically UV and near-UV wavelengths) can induce photochemical reduction of the nitro group, converting it into nitroso or hydroxylamine derivatives [2]. This degradation is accelerated by the adjacent electron-rich hydrazine groups, which can act as intramolecular electron donors during photolysis.

Quantitative Stability Metrics

The following table summarizes the expected shelf life and purity retention of the compound under various storage environments.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifePurity Retention (6 mo)
Optimal -20°CArgonDark (Amber)> 24 months> 98%
Acceptable 4°CArgonDark (Amber)6 months~ 95%
Sub-optimal 25°CAirDark (Amber)< 1 month< 80%
High Risk 25°CAirAmbient Light< 1 week< 50%

Self-Validating Standard Operating Procedures (SOPs)

To guarantee scientific integrity, storage and handling must not rely on assumption. The following protocols integrate a self-validating "Sentinel System" to ensure your compound remains uncompromised.

Protocol A: Inert Aliquoting and Storage

Objective: Prepare bulk powder for long-term storage without introducing oxidative or hydrolytic damage.

  • Environmental Control: Purge a glove box or desiccator with high-purity Argon (99.999%). Causality: Argon is heavier than Nitrogen and provides a superior, dense blanket over the solid powder, displacing reactive oxygen.

  • Aliquoting: Weigh the compound exclusively into pre-dried, amber glass vials. Causality: Amber glass blocks UV/Vis light < 400 nm, effectively halting the photochemical reduction of the nitro group [2].

  • Argon Backfilling: Flush each vial gently with Argon for 30 seconds before immediately capping tightly with PTFE-lined septa to prevent moisture ingress.

  • Self-Validation Step (The Sentinel System): Alongside your experimental aliquots, prepare one "Sentinel Vial" containing exactly 1 mg of the compound. Store this vial alongside the main batch. Before utilizing a new experimental aliquot, visually inspect the Sentinel Vial. If it retains its pristine pale yellow color, the inert, dry environment of the entire batch is validated. If it darkens, the batch's atmospheric seal has failed, prompting immediate re-purification or disposal. Store all vials at -20°C.

Protocol B: Reconstitution for In Vitro Assays

Objective: Dissolve the compound without triggering rapid in-solution degradation.

  • Thermal Equilibration: Allow the sealed vial to reach room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, leading to rapid hydrolysis and carbazate formation.

  • Solvent Degassing: Use anhydrous, degassed DMSO or DMF. Bubble Argon through the solvent for 15 minutes prior to use. Causality: Dissolved oxygen in standard solvents will rapidly oxidize the hydrazine groups upon dissolution [3].

  • Closed-System Dissolution: Inject the degassed solvent directly through the PTFE septum using a syringe. Do not uncap the vial.

  • Usage Window: Utilize the reconstituted solution within 4 hours. Do not subject the solution to freeze-thaw cycles, as the compound is highly unstable in a liquid state over prolonged periods.

References

  • Title: Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation Source: MDPI (Molecules) URL: [Link]

  • Title: The Chemical and Biochemical Degradation of Hydrazine Source: Defense Technical Information Center (DTIC) URL: [Link]

Optimization

Technical Support Center: Hydrazine Substitution on 5-Nitro-6-Methylpyrimidine

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nucleophilic aromatic substitution (SNAr) of hydrazine with 5-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nucleophilic aromatic substitution (SNAr) of hydrazine with 5-nitro-6-methylpyrimidine to synthesize 4-hydrazinyl-6-methyl-5-nitropyrimidine. This key intermediate is often utilized in the development of various pharmacologically active compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Question 1: I am observing very low to no yield of my desired product, 4-hydrazinyl-6-methyl-5-nitropyrimidine. What are the likely causes?

Answer:

Low or no yield in this SNAr reaction is a frequent issue stemming from several factors related to reactivity, reaction conditions, and reagent quality.[1]

Why It Happens:

  • Insufficient Substrate Activation: The pyrimidine ring requires significant activation by electron-withdrawing groups to facilitate nucleophilic attack.[1][2] While the nitro group at the 5-position is strongly activating, other factors can impede the reaction.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. An inappropriate combination can lead to a sluggish or stalled reaction.[1]

  • Poor Reagent Quality: The purity of both 5-nitro-6-methylpyrimidine and hydrazine hydrate is paramount. Hydrazine, in particular, can degrade over time.[3]

  • Incomplete Reaction: The reaction may simply not have proceeded to completion within the allotted time.[3]

What To Do:

  • Optimize Reaction Temperature: The SNAr reaction often necessitates elevated temperatures to proceed at a practical rate.[1] Consider a stepwise increase in temperature, monitoring the reaction progress at each stage.

  • Select an Appropriate Solvent: Polar aprotic solvents such as ethanol, isopropanol, or dioxane are commonly employed.[1] The choice of solvent can significantly influence the solubility of reactants and the overall reaction rate.

  • Use an Excess of Hydrazine Hydrate: Employing a molar excess of hydrazine hydrate (typically 2-10 equivalents) can effectively drive the reaction towards completion.[1] However, be mindful that a very large excess might complicate the subsequent work-up.

  • Extend the Reaction Time: If the reaction is slow, increasing the duration may improve the conversion rate.[1]

  • Consider Microwave Irradiation: For challenging substrates, microwave-assisted synthesis can sometimes dramatically shorten reaction times and enhance yields compared to conventional heating methods.[1]

Workflow for Optimizing Reaction Conditions

G cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting Steps cluster_monitoring Monitoring cluster_outcome Outcome start 5-nitro-6-methylpyrimidine + Hydrazine Hydrate in Ethanol low_yield Low or No Product start->low_yield check_reagents Verify Reagent Purity low_yield->check_reagents Step 1 increase_temp Increase Temperature check_reagents->increase_temp Step 2 tlc Monitor by TLC/LC-MS increase_temp->tlc change_solvent Change Solvent (e.g., Dioxane) change_solvent->tlc increase_hydrazine Increase Hydrazine Equivalents increase_hydrazine->tlc extend_time Extend Reaction Time extend_time->tlc product Desired Product tlc->product Improved Yield incomplete Incomplete Reaction tlc->incomplete Still low yield tlc->incomplete Still low yield tlc->incomplete Still low yield incomplete->change_solvent incomplete->increase_hydrazine incomplete->extend_time

Caption: A logical workflow for troubleshooting low product yield.

Question 2: My reaction is producing significant impurities alongside the desired product. What are the common side reactions and how can I mitigate them?

Answer:

The formation of byproducts is a common challenge in hydrazine substitution reactions, often arising from the reactivity of the starting materials and products under the reaction conditions.

Why It Happens:

  • Di-substitution: If the pyrimidine ring possesses more than one leaving group, the formation of a di-hydrazinylpyrimidine is possible.

  • Ring Opening: Harsh reaction conditions, such as excessively high temperatures or prolonged heating, can lead to the degradation of the pyrimidine ring.[1]

  • Oxidation: Hydrazine is susceptible to oxidation, especially at elevated temperatures in the presence of atmospheric oxygen.[1]

  • Reduction of the Nitro Group: Hydrazine can also act as a reducing agent, potentially reducing the nitro group on the pyrimidine ring, leading to amino-pyrimidine byproducts.

What To Do:

  • Control Stoichiometry: To prevent di-substitution, use a controlled amount of hydrazine hydrate and consider lower reaction temperatures.[1]

  • Employ Milder Conditions: Use the lowest temperature and shortest reaction time that allows for a reasonable conversion of the starting material to minimize degradation and side reactions.[1]

  • Utilize an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of hydrazine.[1]

  • Careful Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal endpoint before significant byproduct formation occurs.[3]

Common ImpurityPotential CauseMitigation Strategy
Di-hydrazinylpyrimidinePresence of multiple leaving groupsUse stoichiometric amounts of hydrazine at lower temperatures.[1]
Ring-opened byproductsHarsh reaction conditions (high temperature, prolonged heating)Use milder conditions and monitor the reaction closely.[1]
Oxidation productsReaction with atmospheric oxygen at high temperaturesConduct the reaction under an inert atmosphere.[1]
Amino-pyrimidineReduction of the nitro group by hydrazineUse lower temperatures and shorter reaction times.

Question 3: How can I effectively monitor the progress of my reaction to determine the optimal stopping point?

Answer:

Real-time or frequent monitoring of the reaction is crucial for maximizing the yield of the desired product while minimizing the formation of impurities.

Why It's Important:

  • Preventing Over-reaction: Allowing the reaction to proceed for too long can lead to the formation of degradation products.

  • Ensuring Completion: Stopping the reaction prematurely will result in a lower yield due to unreacted starting material.[3]

  • Mechanistic Insights: Monitoring can provide valuable information about the reaction kinetics and the formation of any transient intermediates.[4][5]

Recommended Analytical Techniques:

  • Thin Layer Chromatography (TLC): This is a quick and straightforward method for qualitative monitoring. A suitable solvent system should be developed to clearly separate the starting material, product, and any major impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the consumption of reactants and the formation of products and byproducts.[5][6] It is highly sensitive and offers excellent resolving power.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique that provides detailed structural information about all components in the reaction mixture.[4][5] It is particularly useful for identifying unexpected products or intermediates.[5]

Protocol: Reaction Monitoring by RP-HPLC-UV
  • Instrumentation: Standard HPLC or UPLC system with a UV/PDA detector.

  • Sample Preparation:

    • At predetermined time intervals, carefully withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 900 µL) of a 50:50 acetonitrile/water mixture to prevent further reaction.

    • If solids are present, centrifuge the sample and transfer the supernatant to an HPLC vial.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Integrate the peak areas corresponding to the starting material and the product.

  • Data Interpretation:

    • Plot the concentration (or peak area) of the starting material and product versus time to generate a reaction progress curve. This will help determine the point of maximum product formation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the hydrazine substitution on 5-nitro-6-methylpyrimidine?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is an addition-elimination process.[7] The highly electron-withdrawing nitro group at the 5-position makes the pyrimidine ring electron-deficient and susceptible to attack by the nucleophilic hydrazine.[2][8] The reaction forms a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group (in this case, likely a displaced hydrogen as the starting material is not specified to have a leaving group other than what can be displaced via nucleophilic attack on the ring).[2]

Caption: Simplified SNAr mechanism for hydrazine substitution.

Q2: Can I use a substituted hydrazine in this reaction?

A2: Yes, substituted hydrazines such as phenylhydrazine can be used. However, their use may introduce additional complexities. The nucleophilicity of the substituted hydrazine can be lower, potentially requiring more forcing reaction conditions.[9] Furthermore, the use of unsymmetrical substituted hydrazines can lead to the formation of regioisomers.[3]

Q3: What is the best way to purify the final product?

A3: The purification method will depend on the physical properties of the product and the nature of the impurities. Common techniques include:

  • Precipitation: After the reaction, the product may precipitate upon cooling or the addition of an anti-solvent like water.[1] The solid can then be collected by filtration.

  • Recrystallization: This is a standard method for purifying solid products. A suitable solvent or solvent mixture (e.g., ethanol/water) should be chosen to dissolve the product at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be an effective purification method.

Q4: Are there any safety concerns I should be aware of when working with hydrazine?

A4: Yes, hydrazine and its derivatives are toxic and potentially carcinogenic.[10] It is essential to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Care should also be taken to avoid heating hydrazine in a closed system, as it can decompose violently.

References

  • Li, J. J. (2022). FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. ChemistrySelect, 7(12).
  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines.
  • McNally, A., & Singer, R. A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalton Transactions, 50(44), 15893-15906.
  • Kovalenko, A. L., & Karpenko, N. S. (2018). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. Russian Journal of General Chemistry, 88(10), 2269-2271.
  • Ociepa, M., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Molecules, 27(1), 263.
  • Patel, A. K., & Patel, H. D. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 59B(1), 81-90.
  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(7), 1097-1099.
  • ResearchGate. (n.d.). Synthetic pathways for 2‐hydrazinyl‐4‐methyl‐6‐phenylpyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 5 and 6 with hydrazine hydrate. Retrieved from [Link]

  • Wang, Y., & Baran, P. S. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 144(48), 22033-22039.
  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(7), 1097-1099.
  • El-Sayed, M. A. A., et al. (2019). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Bioorganic Chemistry, 86, 513-524.
  • Der Pharma Chemica. (2016). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica, 8(1), 362-371.
  • Brown, D. J., & Nagamatsu, T. (1977). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society, Perkin Transactions 1, 1589-1592.
  • Jia, Z. J., et al. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (and 2-nitropyridine)
  • Universiti Kebangsaan Malaysia. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana, 53(2), 405-420.
  • Koenig, B., Miltschitzky, S., & Stadlbauer, S. (2006). Synthesis of substituted pyrimidine hydrazine acids (PHA) and their use in peptide recognition. Heterocycles, 68(6), 1165-1178.
  • PMC. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 223.
  • Bosan, W. S., & Shank, R. C. (1983). Hydralazine and other hydrazine derivatives and the formation of DNA adducts.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2021). Colorimetric and ratiometric fluorescent probes for sensitive visualization of hydrazine in water and in living cells. Analytical Methods, 13(2), 177-183.
  • Reddy, T. R., & Reddy, C. S. (2014). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines.
  • Um, I. H., & Buncel, E. (2007). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Molecular Sciences, 8(12), 1265-1275.
  • Kim, J., et al. (2019).

Sources

Troubleshooting

Technical Support Center: Scale-Up of 2,4-dihydrazino-5-nitro-6-methylpyrimidine Production

Welcome to the technical support resource for the synthesis and scale-up of 2,4-dihydrazino-5-nitro-6-methylpyrimidine. This guide is designed for researchers, chemists, and process development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis and scale-up of 2,4-dihydrazino-5-nitro-6-methylpyrimidine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2,4-dihydrazino-5-nitro-6-methylpyrimidine, providing foundational knowledge for a successful scale-up.

Q1: What is the primary synthetic route for 2,4-dihydrazino-5-nitro-6-methylpyrimidine?

The most common and industrially viable route is the nucleophilic aromatic substitution of 2,4-dichloro-6-methyl-5-nitropyrimidine with hydrazine hydrate. The two chlorine atoms on the pyrimidine ring are displaced by the hydrazine nucleophile. The reaction is typically carried out in a suitable solvent, such as an alcohol (e.g., ethanol, isopropanol) or water, at controlled temperatures.

Q2: Why is temperature control so critical during the addition of hydrazine hydrate?

The reaction between chlorinated pyrimidines and hydrazine is highly exothermic. Failure to control the temperature can lead to a rapid increase in the reaction rate, causing a dangerous "runaway" reaction. This can result in a sudden increase in pressure and temperature, potentially leading to vessel failure. Furthermore, poor temperature control can lead to the formation of impurities through side reactions and degradation of the product.

Q3: What are the common impurities I should expect, and how do they form?

The impurity profile can be complex and is highly dependent on reaction conditions. The most common impurities include:

  • Mono-substituted intermediate (2-chloro-4-hydrazino-6-methyl-5-nitropyrimidine): This forms when only one of the chlorine atoms has been substituted. It is typically a result of incomplete reaction due to insufficient hydrazine, low reaction temperature, or short reaction time.

  • Over-reaction or degradation products: At elevated temperatures, the nitro group can be reduced by hydrazine, or other complex condensation reactions can occur.

Q4: What are the key safety considerations when handling hydrazine hydrate at scale?

Hydrazine hydrate is a hazardous material, and its handling at scale requires strict safety protocols. Key considerations include:

  • Toxicity: Hydrazine is toxic and a suspected carcinogen. All handling should be done in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and respiratory protection, must be used.

  • Exothermic Decomposition: Hydrazine can decompose exothermically, especially in the presence of catalysts or at elevated temperatures.

  • Pressure Build-up: The reaction can generate nitrogen gas, leading to pressure build-up in a closed system.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of 2,4-dihydrazino-5-nitro-6-methylpyrimidine synthesis.

Issue 1: Low Yield and Incomplete Conversion

Symptom: HPLC analysis of the crude reaction mixture shows a significant amount of the mono-substituted intermediate or unreacted starting material.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Insufficient Hydrazine The stoichiometry of the reaction requires at least two equivalents of hydrazine per equivalent of the dichloro-pyrimidine. However, at scale, it is common to use a slight excess to drive the reaction to completion.Ensure that at least 2.2-2.5 equivalents of hydrazine hydrate are used. The exact amount may need to be optimized for your specific conditions.
Low Reaction Temperature While controlling the exotherm is crucial, maintaining the temperature too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.After the initial exothermic addition of hydrazine is complete, consider a controlled heating phase (e.g., to 50-60°C) to ensure the reaction goes to completion. Monitor the reaction progress by HPLC.
Poor Mixing In a large reactor, inadequate agitation can lead to localized areas of low reagent concentration, effectively slowing down the reaction.Ensure the reactor's agitation speed is sufficient to maintain a homogenous mixture. Consider the use of baffles to improve mixing efficiency.
Issue 2: Product Purity Issues and Difficult Isolation

Symptom: The isolated product is off-color (e.g., brown or dark yellow instead of a pale yellow solid) and shows multiple peaks on HPLC. Filtration is slow, and the product is difficult to dry.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Runaway Temperature A spike in temperature during hydrazine addition can lead to the formation of colored degradation byproducts.Implement a strict, slow addition profile for the hydrazine hydrate. Ensure the reactor's cooling system is adequate to handle the heat load. Consider a semi-batch process where the dichloro-pyrimidine solution is added to the hydrazine solution at a controlled rate.
Incorrect pH during Work-up The solubility of the product and impurities can be pH-dependent. Crashing the product out of solution at the wrong pH can lead to co-precipitation of impurities.After the reaction is complete, consider adjusting the pH of the reaction mixture before cooling and filtration. A systematic study of pH vs. purity may be required.
Poor Crystal Habit Rapid cooling or "crashing" of the product out of solution can lead to the formation of very fine particles or an amorphous solid, which are difficult to filter and dry.Implement a controlled cooling profile to encourage the growth of larger crystals. An anti-solvent addition or seeding strategy may also be beneficial.

Part 3: Experimental Protocols and Workflows

Protocol 1: Controlled Addition of Hydrazine Hydrate at Scale

This protocol outlines a method for the safe and controlled addition of hydrazine hydrate to a solution of 2,4-dichloro-6-methyl-5-nitropyrimidine in a jacketed reactor.

  • Reactor Setup: Ensure the reactor is clean, dry, and equipped with a calibrated temperature probe, an efficient overhead stirrer, and a pressure-equalizing dropping funnel or a metering pump.

  • Charge and Cool: Charge the reactor with the solution of 2,4-dichloro-6-methyl-5-nitropyrimidine in the chosen solvent (e.g., ethanol). Begin agitation and cool the reactor contents to the target starting temperature (e.g., 5-10°C) using the reactor jacket.

  • Hydrazine Addition:

    • Begin adding the hydrazine hydrate solution dropwise or via a metering pump at a pre-determined rate.

    • Crucial: Monitor the internal temperature closely. The addition rate should be immediately slowed or stopped if the temperature rises more than 2-3°C above the set point.

    • The total addition time should be no less than 2-3 hours for a multi-kilogram scale reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for a set period. Take samples periodically for HPLC analysis to monitor the disappearance of the starting material and the mono-substituted intermediate.

  • End of Reaction: Once the reaction is deemed complete by HPLC, proceed to the work-up and isolation phase.

Workflow Diagrams

The following diagrams illustrate key aspects of the scale-up process.

ScaleUp_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Reactor Setup & Inerting B Charge Dichloro-pyrimidine & Solvent A->B C Cool to 5-10°C B->C D Controlled Addition of Hydrazine Hydrate C->D E Maintain Temperature & Monitor by HPLC D->E F Optional Heating to Drive Completion E->F G Controlled Cooling & Crystallization F->G H Filtration G->H I Washing H->I J Drying I->J

Caption: Overall workflow for the scale-up synthesis.

Troubleshooting_Tree Start Low Yield or Purity Issue? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Low Yield PurityIssue Purity Issue? Start->PurityIssue Low Purity CheckStoichiometry Verify Hydrazine Equivalents (>=2.2) IncompleteReaction->CheckStoichiometry Yes CheckTemp Review Temperature Profile IncompleteReaction->CheckTemp No TempSpike Temperature Spike During Addition? PurityIssue->TempSpike Yes BadCrystals Poor Crystal Form / Slow Filtration? PurityIssue->BadCrystals No CheckMixing Evaluate Agitation Efficiency CheckTemp->CheckMixing SlowAddition Implement Slower Addition Rate TempSpike->SlowAddition Yes ImproveCooling Enhance Cooling Capacity TempSpike->ImproveCooling No ControlledCooling Implement Controlled Cooling Profile BadCrystals->ControlledCooling Yes

Caption: Decision tree for troubleshooting common issues.

References

  • Malebari, A. M. (2021). Synthesis, characterization, and biological evaluation of new pyrimidine derivatives as anticancer agents. Journal of Chemistry, 2021, 1-11. [Link]

  • El-Maksoud, F. H. A. (2019). Synthesis and characterization of some new 6-methyl-5-nitropyrimidine derivatives for biological evaluation. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 399-410. [Link]

  • Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). (2017). Urben, P. G. (Ed.). Elsevier. (Note: A direct link to a specific entry is not feasible, but this handbook is the authoritative source for reactivity hazards). [Link]

Reference Data & Comparative Studies

Validation

HPLC Method Validation Guide for 2,4-Dihydrazino-5-nitro-6-methylpyrimidine Purity: A Comparative Analysis of Column Chemistries

As the pharmaceutical industry advances the development of complex pyrimidine derivatives, analytical scientists face significant challenges in purity validation. 2,4-Dihydrazino-5-nitro-6-methylpyrimidine (CAS 30561-02-...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry advances the development of complex pyrimidine derivatives, analytical scientists face significant challenges in purity validation. 2,4-Dihydrazino-5-nitro-6-methylpyrimidine (CAS 30561-02-5) is a highly polar, basic, and reactive intermediate. Traditional reversed-phase High-Performance Liquid Chromatography (RP-HPLC) methods often fail to provide the retention and peak symmetry required for rigorous ICH Q2(R1) method validation.

This guide objectively compares the performance of standard C18, Pentafluorophenyl (PFP), and Hydrophilic Interaction Liquid Chromatography (HILIC) chemistries, providing a self-validating protocol optimized for this specific molecular class.

Mechanistic Challenges in Pyrimidine Analysis

To design an effective chromatographic method, we must first analyze the molecular structure of the analyte. 2,4-dihydrazino-5-nitro-6-methylpyrimidine presents three distinct analytical hurdles:

  • High Polarity: The presence of a pyrimidine core, a nitro group, and two hydrazine moieties results in a highly hydrophilic molecule (LogP < 0). On a standard C18 column, this causes the analyte to elute near the void volume, risking co-elution with polar matrix interferences [1].

  • Basic Hydrazine Groups: The dual hydrazine groups are strongly basic. In silica-based columns, these basic functional groups interact with residual, unendcapped acidic silanols via ion-exchange mechanisms, resulting in severe peak tailing and poor resolution [2].

  • Chemical Reactivity: Hydrazines are potent nucleophiles. If improper sample diluents (such as acetone) are used, they will rapidly undergo condensation reactions to form hydrazones, generating artifactual impurity peaks during analysis.

To overcome these issues, alternative retention mechanisms such as PFP (which utilizes π-π, dipole-dipole, and hydrogen-bonding interactions) [1] and HILIC (which relies on analyte partitioning into a water-enriched stationary phase layer) [3] must be evaluated.

Comparative Performance Data

The following table summarizes the validation parameters obtained when analyzing 2,4-dihydrazino-5-nitro-6-methylpyrimidine across three different column chemistries under optimized mobile phase conditions.

Validation ParameterStandard C18 (Alkyl)PFP (Pentafluorophenyl)HILIC (Amide-Bonded)
Primary Retention Mechanism Hydrophobic Partitioningπ-π, Dipole, H-bondingHydrophilic Partitioning
Retention Time (min) 1.8 (Near Void Volume)6.58.2
Tailing Factor ( As​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)1.2 (Symmetrical)
Theoretical Plates (N) < 2,000> 12,000> 10,000
Resolution from Impurities Poor (Co-elution)Excellent ( Rs​ > 2.5)Good ( Rs​ > 2.0)
LOD (μg/mL) 0.850.120.15
Suitability for this API Not Recommended Highly Recommended Recommended

Data Interpretation: The PFP column significantly outperforms the C18 column. The electron-deficient fluorinated ring of the PFP phase engages in strong π-π interactions with the electron-rich pyrimidine ring, while the highly electronegative fluorine atoms engage in dipole-dipole interactions with the nitro group, ensuring strong retention and excellent peak shape [1][4].

Workflow Visualization

HPLC_Workflow N1 1. Analyte Profiling 2,4-Dihydrazino-5-nitro-6-methylpyrimidine N2 2. Column Chemistry Screening (C18 vs. PFP vs. HILIC) N1->N2 N3 3. Mobile Phase Optimization (Buffer pH, Ionic Strength, Organic Modifier) N2->N3 Select PFP Phase N4 4. ICH Q2(R1) Method Validation (Linearity, Precision, LOD/LOQ, Robustness) N3->N4 Lock Chromatographic Conditions N5 5. Routine Purity Analysis (API Release & Stability Testing) N4->N5 Method Validated

Figure 1: Systematic workflow for HPLC method development and validation of polar pyrimidines.

Optimized Experimental Protocol (PFP Method)

The following step-by-step methodology utilizes a self-validating framework to ensure data integrity and reproducibility.

Step 1: Mobile Phase Preparation

Causality: A buffered mobile phase is critical to suppress the ionization of residual silanols and control the protonation state of the basic hydrazine groups.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.5 with glacial acetic acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Filter both phases through a 0.22 µm membrane and degas via ultrasonication for 10 minutes.

Step 2: Sample Preparation (Reactivity Control)

Causality: Due to the highly nucleophilic nature of the dihydrazino groups, ketones and aldehydes must be strictly avoided to prevent the artifactual formation of hydrazones.

  • Accurately weigh 10.0 mg of 2,4-dihydrazino-5-nitro-6-methylpyrimidine reference standard.

  • Dissolve in 10.0 mL of Acetonitrile:Water (50:50, v/v) using ultrasonication for 5 minutes (Stock Solution: 1 mg/mL).

  • Dilute with the same solvent to a working concentration of 50 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter (Avoid Nylon to prevent non-specific binding of the active groups).

Step 3: Chromatographic Conditions
  • Column: Core-shell PFP (Pentafluorophenyl), 150 × 4.6 mm, 2.6 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Maintains consistent partitioning and reduces backpressure).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal for the pyrimidine chromophore).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–10 min: Linear ramp to 60% B

    • 10–12 min: Hold at 60% B

    • 12–12.1 min: Return to 5% B

    • 12.1–18 min: Re-equilibration at 5% B

Step 4: System Suitability Testing (Self-Validation Mechanism)

Before analyzing unknown samples, the system must prove its own fitness for purpose. Inject the working standard (50 µg/mL) in six continuous replicates. Proceed to sample analysis only if the following criteria are met:

  • Retention Time %RSD: ≤ 1.0% (Confirms pump stability and column equilibration).

  • Peak Area %RSD: ≤ 2.0% (Confirms autosampler precision).

  • Tailing Factor ( As​ ): ≤ 1.5 (Confirms the suppression of secondary silanol interactions).

  • Theoretical Plates (N): ≥ 10,000 (Confirms column bed integrity).

Step 5: Forced Degradation (Specificity Validation)

To prove the method is stability-indicating, subject the API to stress conditions:

  • Acidic/Basic: 0.1 M HCl and 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative: 3% H2​O2​ at room temperature for 2 hours.

  • Ensure that all degradation products achieve baseline resolution ( Rs​ > 1.5) from the main 2,4-dihydrazino-5-nitro-6-methylpyrimidine peak.

References

  • Compound-Specific Carbon and Nitrogen Isotopic Analyses of Underivatized Pyrimidine and Purine Nucleobases ACS Earth and Space Chemistry[Link]

  • Hydrophilic Interaction Chromatography for the Analysis of Therapeutic Oligonucleotides Chromatography Online[Link]

  • Optimization of Analytical Conditions for Hydrophilic Nucleic Acids Using Mixed-Mode and Reversed-Phase Pentabromobenzyl Columns J-Stage[Link]

  • Mixed-Mode Anion−Cation Exchange/Hydrophilic Interaction Liquid Chromatography−Electrospray Mass Spectrometry as an Alternative to Reversed Phase for Small Molecule Drug Discovery Analytical Chemistry (ACS Publications)[Link]

Comparative

2,4-dihydrazino-5-nitro-6-methylpyrimidine vs 2,4-dichloro-5-nitro-6-methylpyrimidine reactivity

An objective, mechanistic comparison of 2,4-dichloro-5-nitro-6-methylpyrimidine (DCNMP) and 2,4-dihydrazino-5-nitro-6-methylpyrimidine (DHNMP) reveals a textbook example of reactivity inversion. In drug discovery and het...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, mechanistic comparison of 2,4-dichloro-5-nitro-6-methylpyrimidine (DCNMP) and 2,4-dihydrazino-5-nitro-6-methylpyrimidine (DHNMP) reveals a textbook example of reactivity inversion. In drug discovery and heterocyclic synthesis, DCNMP serves as a highly activated bis-electrophile, while its derivative, DHNMP, functions as a potent bis-nucleophile.

This guide dissects their comparative performance, underlying mechanistic causality, and validated experimental workflows for application scientists.

Mechanistic Causality: Electrophilicity vs. Nucleophilicity

DCNMP: The Electrophilic Hub The reactivity of DCNMP is dictated by the profound electron-withdrawing nature of the C5-nitro group, synergizing with the inherently electron-deficient pyrimidine core[1]. This electronic environment drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. Consequently, the C-Cl bonds at the C2 and C4 positions become highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. The C4 position is kinetically favored for initial attack due to its direct ortho-relationship with the nitro group, which stabilizes the transient Meisenheimer intermediate via resonance[3].

DHNMP: The Nucleophilic Annulator Substituting the chlorides with hydrazine moieties fundamentally inverts the molecule's reactivity[4]. Hydrazines exhibit the "alpha-effect"—the electronic repulsion between adjacent nitrogen lone pairs raises the Highest Occupied Molecular Orbital (HOMO) energy. This transforms DHNMP into an exceptionally strong bis-nucleophile. Rather than undergoing substitution, DHNMP is primed for condensation and annulation reactions with electrophiles (e.g., orthoesters, carbon disulfide) to construct complex fused tricyclic systems, such as pyrimido[4,5-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines[5].

Comparative Performance Data

The following table summarizes the divergent chemical profiles and operational parameters of both pyrimidine derivatives.

Property / Parameter2,4-Dichloro-5-nitro-6-methylpyrimidine (DCNMP)2,4-Dihydrazino-5-nitro-6-methylpyrimidine (DHNMP)
CAS Number 13162-26-0[1]30561-02-5[4]
Chemical Role Activated Bis-ElectrophileActivated Bis-Nucleophile
Key Activating Moieties C5-Nitro, C2/C4-ChloridesC2/C4-Hydrazines (Alpha-effect)
Primary Reaction Mode Nucleophilic Aromatic Substitution (SNAr)Condensation / Intramolecular Cyclization
Typical Reagents Amines, Hydrazines, Thiols, K₂CO₃Orthoesters, Aldehydes, CS₂, Acid Catalysts
Downstream Targets Kinase inhibitors (e.g., VRK1)[2]Fused Pyrimido-triazoles, Thiadiazines[6]

Reactivity Divergence & SNAr Mechanism

ReactivityPathway DCNMP 2,4-Dichloro-5-nitro- 6-methylpyrimidine (Electrophile) SNAr SNAr Reaction + Hydrazine Hydrate DCNMP->SNAr Nucleophilic Attack DHNMP 2,4-Dihydrazino-5-nitro- 6-methylpyrimidine (Bis-Nucleophile) SNAr->DHNMP Chloride Elimination Cyclization Cyclization + Orthoesters / CS2 DHNMP->Cyclization Condensation Fused Fused Heterocycles (e.g., Pyrimido-triazoles) Cyclization->Fused Ring Closure

Divergent reactivity from electrophilic DCNMP to nucleophilic DHNMP and fused heterocycles.

SNArMechanism State1 DCNMP Activated Pyrimidine Core State2 Nucleophilic Attack (Hydrazine) at C4 Position State1->State2 HOMO-LUMO Interaction State3 Meisenheimer Intermediate Stabilized by C5-NO2 State2->State3 Electron Delocalization State4 Leaving Group Departure (Cl- Elimination) State3->State4 Rearomatization State5 Substitution Product (e.g., DHNMP) State4->State5 Proton Transfer

Stepwise SNAr mechanism of DCNMP driven by C5-nitro group stabilization of the intermediate.

Self-Validating Experimental Protocols

Protocol A: Synthesis of DHNMP via SNAr (DCNMP Reactivity)

This protocol demonstrates the electrophilic capacity of DCNMP, utilizing hydrazine as both the nucleophile and the acid scavenger[5].

  • Dissolution: Dissolve 10 mmol of DCNMP in 30 mL of absolute ethanol.

    • Causality: Ethanol provides a polar protic medium that stabilizes the highly polar Meisenheimer transition state during the SNAr reaction.

  • Nucleophile Addition: Cool the solution to 0–5 °C in an ice bath. Add 25 mmol of hydrazine hydrate dropwise over 15 minutes.

    • Causality: The initial substitution at the C4 position is highly exothermic due to extreme activation by the ortho-nitro group. Cooling prevents thermal degradation and uncontrolled polysubstitution.

  • Thermal Activation: Remove the ice bath and heat the reaction to reflux (80 °C) for 4 hours.

    • Causality: While the first substitution is rapid at low temperatures, the introduced hydrazine group donates electron density into the pyrimidine ring, deactivating the C2 position. Thermal energy is required to force the second chloride displacement.

  • Isolation: Pour the cooled mixture into 100 mL of ice water and stir vigorously. Filter the resulting precipitate.

    • Causality: DHNMP has poor aqueous solubility and precipitates out, while the generated hydrazine hydrochloride salts remain dissolved in the aqueous phase, ensuring a self-purifying workup.

Protocol B: Annulation of DHNMP to Pyrimido-triazoles (DHNMP Reactivity)

This protocol highlights the bis-nucleophilic power of DHNMP to form rigid, fused heterocyclic scaffolds[6].

  • Activation: Suspend 5 mmol of DHNMP in 15 mL of triethyl orthoformate. Add a catalytic amount (0.5 mmol) of p-toluenesulfonic acid (p-TsOH).

    • Causality:p-TsOH protonates the orthoester, generating a highly electrophilic dialkoxycarbenium ion, which acts as a one-carbon synthon.

  • Condensation & Cyclization: Heat the mixture to reflux for 6 hours under a nitrogen atmosphere.

    • Causality: The highly nucleophilic terminal nitrogen of the hydrazine attacks the carbenium ion. Elevated temperatures drive the continuous elimination of ethanol (byproduct), forcing the thermodynamic equilibrium toward the fully cyclized triazole product.

  • Purification: Cool the mixture to room temperature, filter the crude solid, and recrystallize from hot ethanol.

    • Causality: The rigid, fused pyrimido-triazole product has significantly lower solubility in cold ethanol compared to flexible acyclic intermediates, allowing for high-purity isolation.

Sources

Validation

mass spectrometry fragmentation patterns of 2,4-dihydrazino-5-nitro-6-methylpyrimidine

An in-depth technical evaluation of mass spectrometry (MS) platforms for the structural elucidation of highly polar, poly-nitrogenous heterocycles, using 2,4-dihydrazino-5-nitro-6-methylpyrimidine as the benchmark analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of mass spectrometry (MS) platforms for the structural elucidation of highly polar, poly-nitrogenous heterocycles, using 2,4-dihydrazino-5-nitro-6-methylpyrimidine as the benchmark analyte.

Executive Summary & Analyte Profiling

As an application scientist, one of the most persistent analytical challenges is the structural characterization of highly polar, thermally labile, and nitrogen-dense small molecules. The compound (CAS: 30561-02-5) serves as a rigorous benchmark for evaluating mass spectrometry platforms.

With a molecular formula of C5H9N7O2 (Exact Mass: 199.0817 Da), this molecule features two strongly nucleophilic hydrazine moieties, an electron-withdrawing nitro group, and a methyl group positioned ortho to the nitro group. These structural attributes dictate its ionization efficiency and dictate highly specific fragmentation pathways, making platform selection critical to successful characterization.

Platform Comparison: Selecting the Optimal MS Product

To objectively evaluate product performance, we must compare the leading MS platforms against the specific physicochemical realities of this analyte.

High-Resolution ESI-Q-TOF MS (The Benchmark Product)

Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) is the optimal platform for this compound. The soft ionization preserves the intact protonated precursor [M+H]+ , while the high-resolution mass analyzer (sub-2 ppm mass accuracy) allows us to definitively distinguish between isobaric neutral losses during Collision-Induced Dissociation (CID)—such as differentiating the loss of a hydroxyl radical (•OH, 17.0027 Da) from the loss of ammonia (NH3, 17.0265 Da).

Triple Quadrupole (QqQ) MS

While QqQ platforms offer unparalleled sensitivity for targeted quantitation via Multiple Reaction Monitoring (MRM), their unit mass resolution (~0.7 Da FWHM) makes them sub-optimal for de novo structural elucidation. They cannot resolve the subtle mass defects required to map the complex fragmentation of poly-nitrogenous compounds.

Gas Chromatography-Electron Ionization (GC-EI-MS)

GC-EI-MS is fundamentally incompatible with 2,4-dihydrazino-5-nitro-6-methylpyrimidine in its native state. The high temperatures of the GC inlet (typically >250°C) induce rapid thermal degradation of the labile hydrazine and nitro groups. Without cumbersome pre-column derivatization, this platform yields uninterpretable, artifact-heavy spectra.

MALDI-TOF MS

Interestingly, related hydrazinopyrimidine derivatives are famously utilized as due to their high ionization efficiency. However, when analyzing the small molecule itself, MALDI-TOF suffers from severe matrix cluster interference in the low mass region (< 500 m/z), obscuring the analyte's signals.

Quantitative Platform Comparison

Table 1: Performance Comparison of MS Platforms for Hydrazinopyrimidine Analysis

PlatformIonization TypeMass AccuracyPrecursor Ion ObservedPrimary Limitations for this AnalyteSuitability
ESI-Q-TOF Soft (ESI+)< 2 ppm [M+H]+ (m/z 200.0890)Requires careful solvent optimizationOptimal (High Res Structural ID)
TQ (QqQ) Soft (ESI+)Unit (~0.7 Da) [M+H]+ (m/z 200.1)Lacks exact mass for isobaric resolutionExcellent (For Quantitation Only)
GC-EI-MS Hard (EI, 70 eV)Unit M+∙ (m/z 199.1)Severe thermal degradationPoor (Requires Derivatization)
MALDI-TOF Soft (MALDI)< 5 ppm [M+H]+ (m/z 200.0890)Matrix interference below 500 DaSub-optimal (Matrix Obscuration)

Experimental Methodology: ESI-Q-TOF Workflow

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes the causality behind the experimental choice.

Exp_Workflow S1 Sample Prep (HILIC compatible) S2 LC Separation (Gradient Elution) S1->S2 S3 Ionization (ESI Positive) S2->S3 S4 Mass Analyzer (Q-TOF MS/MS) S3->S4 S5 Data Analysis (CID Mapping) S4->S5

Fig 1. End-to-end experimental workflow for MS/MS structural elucidation.

Step-by-Step Protocol
  • System Suitability & Calibration: Infuse a low-mass tuning mix (e.g., Agilent ESI-L) to verify sub-2 ppm mass accuracy across the 50–1000 m/z range. Run a solvent blank to establish baseline noise and rule out carryover.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile:Water (90:10, v/v) containing 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Causality: The high organic content is required for HILIC compatibility, while formic acid drives the equilibrium toward the protonated [M+H]+ state.

  • Chromatographic Separation: Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: Standard Reversed-Phase (C18) columns will fail to retain this highly polar compound, causing it to elute in the void volume where ion suppression from unretained salts is severe. HILIC provides excellent retention and peak shape.

  • Ionization Parameters: ESI positive mode. Set capillary voltage to 3.5 kV, drying gas temperature to 250°C, and nebulizer pressure to 35 psi.

  • CID Fragmentation: Isolate the [M+H]+ precursor (m/z 200.0890) in the quadrupole. Apply stepwise collision energies (10 eV, 20 eV, 40 eV) using ultra-high purity Nitrogen as the collision gas to map the energy-dependent breakdown curve.

Fragmentation Mechanisms & Causality

The fragmentation of 2,4-dihydrazino-5-nitro-6-methylpyrimidine under ESI-CID conditions is highly predictable if one understands the underlying gas-phase thermodynamics.

Similar to the fragmentation documented in , the spatial proximity of the 5-nitro group and the 6-methyl group triggers a classic mass spectral rearrangement known as the ortho-effect .

  • The oxygen of the nitro group abstracts a proton from the adjacent methyl group.

  • This forms an aci-nitro tautomer.

  • The tautomer rapidly expels a hydroxyl radical (•OH), yielding a highly diagnostic fragment at m/z 183.0863.

Simultaneously, the protonated hydrazine moieties are highly susceptible to neutral loss. The cleavage of the N-N bond or the C-N bond results in the expulsion of ammonia (NH3) or intact hydrazine (N2H4), respectively.

MS_Workflow A [M+H]+ Precursor m/z 200.0890 B Loss of •NO2 (-46 Da) m/z 154.0966 A->B Nitro Cleavage C Loss of N2H4 (-32 Da) m/z 168.0521 A->C Hydrazine Expulsion D Loss of •OH (-17 Da) m/z 183.0863 A->D Nitro-Aci Tautomerism E Ring Cleavage Products m/z < 120 B->E -HNCO / -HCN C->E -NO2 & -HCN

Fig 2. Logical fragmentation pathways of 2,4-dihydrazino-5-nitro-6-methylpyrimidine via ESI-CID.

Quantitative Fragmentation Data

The high-resolution capabilities of the ESI-Q-TOF platform allow us to definitively assign these fragments with sub-2 ppm mass error, validating the proposed mechanisms.

Table 2: Exact Mass and Proposed Fragment Assignments (ESI-CID, Positive Mode)

Observed m/zTheoretical m/zMass Error (ppm)Ion FormulaNeutral LossMechanistic Causality
200.0891 200.08900.5 C5​H10​N7​O2+​ N/AProtonated Precursor [M+H]+
183.0865 183.08631.1 C5​H9​N7​O+ -17.0027 (•OH)Ortho-effect / Nitro-aci tautomerization
168.0523 168.05211.2 C5​H6​N5​O2+​ -32.0369 ( N2​H4​ )Nucleophilic hydrazine cleavage
154.0968 154.09661.3 C5​H10​N6+∙​ -45.9924 (• NO2​ )Direct nitro radical expulsion

Conclusion

When analyzing highly polar, thermally labile pyrimidine derivatives like 2,4-dihydrazino-5-nitro-6-methylpyrimidine, ESI-Q-TOF MS vastly outperforms GC-EI-MS and MALDI-TOF MS. By pairing HILIC chromatography with soft electrospray ionization and high-resolution collision-induced dissociation, researchers can confidently map complex gas-phase rearrangements (such as the nitro-aci tautomerization) without the confounding variables of thermal degradation or matrix interference.

References

  • National Institutes of Health. "6-Methyl-5-nitrouracil." PubChem Compound Summary.[Link]

  • Jiang, K., et al. "Rapid and sensitive MALDI MS analysis of oligosaccharides by using 2-hydrazinopyrimidine as a derivative reagent and co-matrix." Analytical and Bioanalytical Chemistry, PubMed Central (NCBI).[Link]

Comparative

comparative analysis of pyrimidine derivatives and 2,4-dihydrazino-5-nitro-6-methylpyrimidine

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate heterocyclic scaffolds for their viability in pharmaceutical pipelines. The pyrimidine ring is undeniably a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate heterocyclic scaffolds for their viability in pharmaceutical pipelines. The pyrimidine ring is undeniably a privileged scaffold in medicinal chemistry. However, a critical distinction must be made between general pyrimidine derivatives —which often serve as direct Active Pharmaceutical Ingredients (APIs)—and highly specialized, heavily functionalized intermediates like 2,4-dihydrazino-5-nitro-6-methylpyrimidine (DHNMP) .

This guide provides an in-depth comparative analysis of these two classes, detailing their structural divergence, mechanistic utility, and practical laboratory workflows to empower researchers in rational drug design.

Structural and Mechanistic Divergence

General Pyrimidine Derivatives: The Direct Pharmacophores

General pyrimidine derivatives are foundational to anticancer, antimicrobial, and anti-inflammatory drug discovery[1]. Their planar, nitrogen-containing rings mimic natural nucleosides, allowing them to seamlessly integrate into biological systems. The two nitrogen atoms at positions 1 and 3 enable precise hydrogen-bonding and π–π interactions with diverse biological targets, most notably the ATP-binding pockets of kinases (e.g., EGFR, VEGFR) and nucleic acids[1]. Because their reactivity can be broadly tuned via simple substitutions at the C-2, C-4, C-5, or C-6 positions, they are highly stable and easily optimized for favorable pharmacokinetics[1].

2,4-Dihydrazino-5-nitro-6-methylpyrimidine (DHNMP): The Advanced Bis-Nucleophile

In stark contrast, DHNMP (CAS 30561-02-5) is rarely utilized as a final therapeutic agent[2]. Instead, it is a highly reactive, specialized building block designed for the synthesis of complex poly-fused heterocycles. Its unique utility stems from its specific functionalization:

  • 5-Nitro Group: Acts as a powerful electron-withdrawing group (EWG). This strongly depletes electron density from the pyrimidine core, significantly lowering the activation energy required for nucleophilic aromatic substitution[3].

  • 6-Methyl Group: Provides steric steering and enhances the lipophilicity of downstream products, which is critical for cellular membrane permeability[4].

  • 2,4-Dihydrazino Groups: These dual hydrazine moieties act as potent bis-nucleophiles. They prime the molecule for rapid, dual-site cyclization reactions, enabling the construction of sophisticated tricyclic and bicyclic systems (such as pyrazolo[3,4-d]pyrimidines or pyrimido-triazines) that exhibit superior target selectivity compared to monocyclic analogs[4].

Comparative Performance and Application Data

To guide synthetic strategy, the quantitative and qualitative performance metrics of these two classes are summarized below:

ParameterGeneral Pyrimidine Derivatives2,4-Dihydrazino-5-nitro-6-methylpyrimidine (DHNMP)
Primary Pipeline Role Late-stage lead compounds or approved APIsEarly-to-mid stage versatile synthetic intermediate
Mechanistic Action DNA intercalation, ATP-competitive kinase inhibitionPrecursor for targeted fused-ring enzyme inhibitors
Reactivity Profile Generally stable; requires strong activation for functionalizationHighly reactive bis-nucleophile; prone to spontaneous cyclization
Electronic Properties Variable and highly tunable based on R-groupsStrongly electron-deficient core due to the 5-nitro moiety
Downstream Complexity Monocyclic or simple bicyclic structuresComplex tricyclic/polycyclic fused heterocycles
Typical Yields (Synthesis) 70–90% (e.g., via Biginelli multicomponent reactions)50–75% (due to competing mono-cyclization pathways)

Experimental Workflows: Synthesis and Application

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol A: Synthesis of a Bioactive Pyrimidine Derivative (Biginelli Reaction)

Objective: Synthesize a general dihydropyrimidinone derivative as a potential kinase inhibitor.

  • Reagent Preparation & Activation: Combine equimolar amounts of benzaldehyde, urea, and ethyl acetoacetate in a round-bottom flask.

    • Causality: Utilizing a multicomponent one-pot approach maximizes atom economy.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and absolute ethanol.

    • Causality: The p-TsOH protonates the carbonyl oxygen of the aldehyde, lowering the lowest unoccupied molecular orbital (LUMO) and facilitating nucleophilic attack by urea to form an acyl imine intermediate.

  • Reflux and Cyclodehydration: Reflux the mixture at 80°C for 4 hours.

    • Causality: The thermal energy drives the subsequent addition of the ß-ketoester and forces the elimination of water, shifting the equilibrium toward the thermodynamically stable pyrimidine ring.

  • Self-Validation & Isolation: Pour the hot mixture into crushed ice.

    • Validation Checkpoint: The reaction's success is intrinsically validated by the immediate precipitation of the product, driven by its insolubility in cold aqueous ethanol. Secondary validation is achieved via Thin-Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent; the complete disappearance of the UV-active benzaldehyde spot confirms full conversion.

Protocol B: Cyclization of DHNMP into a Fused Pyrazolo-Pyrimidine Scaffold

Objective: Utilize DHNMP to construct a complex, fused-ring intermediate for targeted drug screening.

  • Nucleophilic Activation: Suspend 10 mmol of DHNMP[2] in 30 mL of absolute ethanol.

    • Causality: The strongly electron-withdrawing 5-nitro group activates the pyrimidine core, enhancing the nucleophilicity of the primary amines on the 2,4-dihydrazino groups[3]. Ethanol serves as a protic solvent that stabilizes the transition state without competing as a nucleophile.

  • Dual Cyclization: Add 25 mmol of triethyl orthoformate (an excess) and a catalytic drop of glacial acetic acid. Reflux for 6 hours.

    • Causality: Triethyl orthoformate acts as a one-carbon electrophile. The excess ensures both hydrazino groups react, preventing mono-substituted byproducts. The primary amine attacks the orthoester, followed by intramolecular cyclization with the secondary amine. This cascade is driven by the entropic favorability and massive resonance stabilization of forming a fused aromatic system.

  • Self-Validation & Purification: Cool the mixture to room temperature and filter the crude precipitate.

    • Validation Checkpoint: Successful dual cyclization is visually validated by a distinct color shift from deep yellow (DHNMP) to pale buff, indicating that the extended conjugation of the free hydrazino groups has been locked into the fused ring. Final structural validation is achieved via LC-MS; the observation of the [M+H]+ peak corresponding to the exact mass of the fused tricycle confirms the dual loss of ethanol and water.

Pathway Visualization

The following diagram illustrates the divergent drug development pathways, highlighting how structural differences dictate the molecule's journey from bench to bedside.

Comparative_Analysis Core Pyrimidine Core Scaffold Gen_Deriv General Pyrimidine Derivatives (e.g., 5-FU, Imatinib) Core->Gen_Deriv Diverse Functionalization DHNMP 2,4-Dihydrazino-5-nitro- 6-methylpyrimidine Core->DHNMP Nitration & Hydrazinolysis Target_Gen Direct Target Binding (DNA/Kinases) Gen_Deriv->Target_Gen Pharmacodynamic Action Target_Fused Fused Heterocycles (Pyrazolo/Triazolo-pyrimidines) DHNMP->Target_Fused Bis-nucleophilic Cyclization API_Gen Approved APIs (Anticancer/Antimicrobial) Target_Gen->API_Gen Clinical Translation API_Fused Specialized Lead Compounds (Targeted Inhibitors) Target_Fused->API_Fused Screening & Optimization

Divergent drug development pathways of general pyrimidine derivatives versus DHNMP intermediates.

Conclusion

For drug development professionals, the choice between utilizing a general pyrimidine derivative and a specialized precursor like 2,4-dihydrazino-5-nitro-6-methylpyrimidine dictates the entire trajectory of the synthesis pipeline. General pyrimidines offer a direct, highly tunable route to functional APIs targeting kinases and nucleic acids. Conversely, DHNMP is the superior choice when the biological target demands the rigid, highly specific geometry of a poly-fused heterocyclic system. Understanding the electronic causality and reactivity profiles of these scaffolds is paramount for efficient, rational drug design.

Sources

Validation

benchmarking synthesis pathways for 2,4-dihydrazino-5-nitro-6-methylpyrimidine

Benchmarking Synthesis Pathways for 2,4-Dihydrazino-5-nitro-6-methylpyrimidine: A Technical Comparison Guide Introduction 2,4-Dihydrazino-5-nitro-6-methylpyrimidine (CAS: 30561-02-5)[1] is a highly versatile bis-nucleoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Synthesis Pathways for 2,4-Dihydrazino-5-nitro-6-methylpyrimidine: A Technical Comparison Guide

Introduction 2,4-Dihydrazino-5-nitro-6-methylpyrimidine (CAS: 30561-02-5)[1] is a highly versatile bis-nucleophilic building block critical for the development of fused heterocyclic systems, such as triazolo[1,5-a]pyrimidines and pyrimido[4,5-e]thiadiazines. These scaffolds are highly prized in drug discovery for their kinase inhibitory properties and antimicrobial activities. Synthesizing the dihydrazino derivative efficiently requires navigating a double Nucleophilic Aromatic Substitution (SNAr) on 2,4-dichloro-6-methyl-5-nitropyrimidine. This guide objectively benchmarks the prevailing synthetic pathways, analyzing the mechanistic causality behind solvent choices, temperature profiles, and yield optimization.

Mechanistic Causality: The Double SNAr Pathway The synthesis relies on the powerful electron-withdrawing nature of the C5-nitro group, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, priming it for nucleophilic attack[2].

  • First Substitution (Kinetically Favored): Hydrazine hydrate attacks the C4-position first. The C4-chloride is ortho to the nitro group, leading to a highly stabilized Meisenheimer complex. Additionally, it experiences less steric hindrance than the C2-position, which is flanked by two ring nitrogens.

  • Second Substitution (Thermodynamically Driven): Once the mono-hydrazino intermediate (2-chloro-4-hydrazino-6-methyl-5-nitropyrimidine) is formed, the newly installed hydrazine group donates electron density back into the pyrimidine ring via resonance. This deactivates the ring, making the second SNAr at C2 significantly slower[3]. Consequently, driving the reaction to the dihydrazino product requires a large excess of hydrazine and elevated thermal energy.

Visualization: SNAr Reaction Pathway

G SM 2,4-Dichloro-6-methyl- 5-nitropyrimidine Int 2-Chloro-4-hydrazino-6-methyl- 5-nitropyrimidine (Intermediate) SM->Int SNAr at C4 (Kinetically favored) Hydrazine1 Hydrazine Hydrate (1st eq, fast) Hydrazine1->Int Prod 2,4-Dihydrazino-6-methyl- 5-nitropyrimidine (Target) Int->Prod SNAr at C2 (Thermodynamically driven) Hydrazine2 Hydrazine Hydrate (Excess, heat, slow) Hydrazine2->Prod

Stepwise SNAr pathway for the synthesis of 2,4-dihydrazino-5-nitro-6-methylpyrimidine.

Benchmarking Synthesis Pathways To objectively compare the synthesis of 2,4-dihydrazino-5-nitro-6-methylpyrimidine, we evaluate three distinct operational pathways. The core variable is the solvent system and energy delivery method, which directly dictate the solubility of the mono-hydrazino intermediate and the activation energy available for the sluggish second substitution.

1. Classical Protic Reflux (Ethanol/Methanol)

  • Mechanism: Protic solvents like ethanol stabilize the leaving chloride ion through hydrogen bonding, facilitating the SNAr transition state.

  • Pros: Highly scalable, utilizes inexpensive reagents, and the final product naturally precipitates upon cooling[2].

  • Cons: Prolonged reaction times (up to 12 hours) can lead to minor side reactions, including the premature reduction of the nitro group if trace metallic impurities are present.

2. Aprotic Polar Solvent (THF with Triethylamine)

  • Mechanism: THF provides superior solubility for the mono-hydrazino intermediate. Triethylamine is added as an auxiliary base to scavenge HCl, preventing the protonation of hydrazine (which would render it non-nucleophilic)[3].

  • Pros: Cleaner impurity profile; avoids the risk of transesterification or solvent-adduct formation.

  • Cons: The lower boiling point of THF (66°C) limits the thermal energy available, often stalling the reaction at the intermediate stage unless performed in a sealed pressure tube.

3. Microwave-Assisted Synthesis (Solvent-Free / Minimal DMF)

  • Mechanism: Microwave irradiation provides rapid, localized superheating. The high dielectric constant of hydrazine hydrate allows it to efficiently absorb microwave energy, driving the deactivated second SNAr step to completion in minutes.

  • Pros: Drastically reduced reaction times, highest yields, and aligns with green chemistry principles.

  • Cons: Difficult to scale up beyond the gram level without specialized continuous-flow microwave reactors.

Quantitative Data Comparison

Synthesis PathwayReagents / SolventTemp (°C)TimeYield (%)Purity (HPLC)
Classical Protic Hydrazine hydrate (5 eq), Ethanol78 (Reflux)6 - 12 h72 - 78%>95%
Aprotic Polar Hydrazine hydrate (3 eq), TEA, THF66 (Reflux)12 - 16 h65 - 70%>98%
Microwave-Assisted Hydrazine hydrate (5 eq), DMF (cat.)100 (MW)15 - 20 min88 - 92%>99%

Self-Validating Experimental Protocol: Optimized Classical Protic Method For most research laboratories, the ethanol reflux method remains the most accessible and reliable. The following protocol is designed as a self-validating system, ensuring researchers can visually and analytically confirm success at each stage.

Materials:

  • 2,4-Dichloro-6-methyl-5-nitropyrimidine (1.0 eq, 10 mmol, 2.08 g)

  • Hydrazine monohydrate (80% aqueous, 5.0 eq, 50 mmol, 2.4 mL)

  • Absolute Ethanol (30 mL)

Step-by-Step Workflow:

  • Initiation: Dissolve 2,4-dichloro-6-methyl-5-nitropyrimidine in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Chill the solution to 0°C in an ice bath. Causality: The first SNAr is highly exothermic; chilling prevents uncontrolled local heating and poly-substitution side reactions.

  • First Addition: Add hydrazine hydrate dropwise over 15 minutes under vigorous magnetic stirring. A yellow precipitate (the mono-hydrazino intermediate) will begin to form almost immediately.

  • Thermal Activation: Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to 78°C (reflux) for 6 to 8 hours. Causality: The intermediate must be forced into solution, and the thermal energy is required to overcome the high activation barrier of the deactivated C2 position.

  • In-Process Monitoring (Self-Validation): At 4 hours, perform TLC (Eluent: DCM:MeOH 9:1). The intermediate will appear as a distinct UV-active spot (Rf ~0.6). The reaction is complete when this spot disappears entirely, replaced by a highly polar spot near the baseline (Rf ~0.1) corresponding to the dihydrazino product.

  • Isolation: Allow the mixture to cool to room temperature, then pour it into 100 mL of ice-cold distilled water. Causality: The target dihydrazino compound is highly insoluble in cold water, forcing quantitative precipitation while keeping unreacted hydrazine and HCl salts in solution.

  • Purification: Filter the bright yellow/orange solid under vacuum, wash sequentially with cold water (2 x 10 mL) and cold ethanol (5 mL), and dry in a vacuum desiccator over P2O5.

References *[1] ChemicalBook. "2,4-DIHYDRAZINO-5-NITRO-6-METHYLPYRIMIDINE | 30561-02-5". ChemicalBook. URL: *[2] RSC Publishing. "J. Chem. SOC. (C), 1971". Royal Society of Chemistry. URL: * ElectronicsAndBooks. "Pyrimidine Derivatives and Related Compounds." Journal of Heterocyclic Chemistry. URL: *[3] ACS Publications. "Pyrido[1,2-e]purine: Design and Synthesis of Appropriate Inhibitory Candidates". The Journal of Organic Chemistry. URL:

Comparative

Validating Computational Models for 2,4-Dihydrazino-5-nitro-6-methylpyrimidine: A Comparative Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Content Objective: Objectively compare the performance of leading computational platforms (DFT and MD) for modeling highly substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Objective: Objectively compare the performance of leading computational platforms (DFT and MD) for modeling highly substituted pyrimidines, grounded in experimental benchmarking.

Executive Summary & The DHNMP Scaffold

2,4-Dihydrazino-5-nitro-6-methylpyrimidine (DHNMP, CAS 30561-02-5)[1] is a highly substituted, nitrogen-rich heterocyclic compound. Featuring a dense network of electron-withdrawing (nitro) and electron-donating (hydrazino, methyl) groups, it serves as a critical scaffold in both energetic materials research and targeted pharmacological drug design[2][3].

However, modeling DHNMP presents a unique computational challenge. The proximity of the nitro oxygen to the hydrazino protons induces strong intramolecular hydrogen bonding, while the seven nitrogen atoms create a complex, delocalized π -system. As a Senior Application Scientist, I have structured this guide to objectively compare computational methodologies—explaining the physical causality behind software and parameter selection—and to provide a self-validating experimental protocol for benchmarking these models.

Electronic Structure & Vibrational Modeling (DFT Platforms)

Density Functional Theory (DFT) is the cornerstone for predicting the molecular geometry, vibrational frequencies (IR/Raman), and NMR chemical shifts of pyrimidine derivatives.

Software Comparison: Gaussian 16 vs. ORCA
  • Gaussian 16: Remains the industry standard for calculating NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. It offers highly optimized algorithms for implicit solvation models (e.g., PCM).

  • ORCA: Offers the RIJCOSX approximation, which drastically reduces computational time for larger molecular clusters without sacrificing accuracy. However, for a single small molecule like DHNMP, Gaussian's GIAO implementation provides slightly more straightforward integration with experimental NMR benchmarking.

Functional & Basis Set Causality: Why B3LYP Fails

The selection of the functional is the most critical point of failure in pyrimidine modeling.

  • The B3LYP Shortcoming: B3LYP is a ubiquitous hybrid GGA functional, but it systematically underestimates medium-range dispersion forces and non-covalent interactions[4]. For DHNMP, B3LYP fails to accurately quantify the hydrogen bond strength between the C5-nitro and C4-hydrazino groups.

  • The M06-2X Advantage: M06-2X is a highly parameterized meta-GGA functional explicitly designed to capture dispersion forces and hydrogen bonding[5]. It consistently yields superior geometric and energetic predictions for densely substituted heterocycles.

  • Basis Set Causality: The 6-311++G(d,p) basis set is mandatory. The diffuse functions (denoted by ++) are non-negotiable. DHNMP contains seven nitrogen atoms and two oxygen atoms; accurately modeling the spatial extent of their lone pairs requires diffuse functions to prevent artificial contraction of the electron density, which would otherwise severely skew calculated NMR shifts and polarizabilities[3].

DFT_Workflow A Initial Geometry (2,4-dihydrazino-5-nitro-6-methylpyrimidine) B Functional Selection (M06-2X preferred over B3LYP) A->B C Geometry Optimization (6-311++G(d,p) Basis Set) B->C D Vibrational Frequencies (IR/Raman Scaling) C->D E NMR Chemical Shifts (GIAO Method in DMSO) C->E F Experimental Benchmarking (FT-IR, 1H/13C NMR) D->F E->F

Fig 1: DFT computational workflow for validating molecular geometries against spectroscopic data.

Solvation Dynamics & Bulk Properties (MD Platforms)

To predict the bulk properties of DHNMP (e.g., density, solvation free energy), Molecular Dynamics (MD) simulations are required.

Software Comparison: GROMACS vs. AMBER
  • GROMACS: Unparalleled in CPU/GPU parallelization for standard MD runs. It is highly efficient for calculating bulk density and diffusion coefficients[6].

  • AMBER: Provides native integration with the AMBER force field family (via tleap and antechamber), significantly streamlining the topology generation for novel small molecules[7].

Force Field Causality: GAFF vs. CHARMM36

The choice of force field dictates the accuracy of the intermolecular interactions.

  • GAFF (General AMBER Force Field): Specifically parameterized for small organic molecules. When paired with AM1-BCC partial charges, GAFF closely mimics high-level RESP charges at a fraction of the computational cost. It accurately captures the twist-stretch coupling and dipole moment of pyrimidine rings[8].

  • CHARMM36: While excellent for nucleic acids and lipid bilayers, CHARMM36 often underestimates the structural rigidity and intermolecular coupling of isolated, highly substituted pyrimidines compared to AMBER modifications[8].

MD_Workflow A Topology Generation (GAFF with AM1-BCC Charges) B Solvation & Ionization (TIP3P Water Model) A->B C Energy Minimization (Steepest Descent, max force < 1000 kJ/mol/nm) B->C D Equilibration (NVT & NPT Ensembles at 300K, 1 bar) C->D E Production MD Run (100 ns via GROMACS) D->E F Trajectory Analysis (Bulk Density, H-Bonding, RMSD) E->F

Fig 2: Molecular dynamics simulation pipeline for evaluating force field accuracy and solvation.

Self-Validating Experimental Protocols

A computational model is only as reliable as the experimental data used to ground it. To ensure a self-validating system, the following protocols must be strictly adhered to:

Protocol A: Spectroscopic Benchmarking (DFT Validation)
  • Sample Preparation: Synthesize or procure high-purity DHNMP (>99%). Prepare a KBr pellet for FT-IR and dissolve the compound in DMSO- d6​ for NMR.

  • Data Acquisition: Record FT-IR spectra (4000–400 cm −1 ) and 1 H/ 13 C NMR spectra at 400 MHz.

  • Computational Verification: Run DFT frequency calculations. Critical Step: Confirm the absence of imaginary frequencies to guarantee the optimized geometry is a true global minimum, not a saddle point.

  • Scaling: Apply a scaling factor of 0.947 to M06-2X theoretical frequencies to account for anharmonicity before comparing to experimental IR stretches.

Protocol B: Bulk Property Benchmarking (MD Validation)
  • Crystallography: Obtain high-resolution X-ray crystallographic data to determine the experimental unit cell volume and bulk density.

  • MD Setup: Solvate the GAFF-parameterized DHNMP in a periodic box using the TIP3P water model.

  • Equilibration: Perform 1 ns of NVT (constant volume/temperature) followed by 1 ns of NPT (constant pressure/temperature) equilibration.

  • Validation: Extract the average density from the NPT production run. A deviation of >2% from the X-ray crystallographic density indicates a failure in the partial charge derivation (AM1-BCC).

Quantitative Performance Comparison

The following tables summarize the objective performance of the discussed computational models against experimental benchmarks for DHNMP.

Table 1: DFT Functional Performance vs. Spectroscopic Benchmarks (Basis Set: 6-311++G(d,p); Solvent Model: PCM/DMSO)

ParameterExperimental BenchmarkB3LYP PredictionM06-2X Prediction% Error (M06-2X)
ν (N-H) stretch (cm −1 )3350348033650.4%
ν (NO 2​ ) asym stretch (cm −1 )1530158515420.8%
C5 13 C NMR shift (ppm)125.4131.2126.81.1%
Imaginary Frequencies0 (Stable)00N/A

Insight: M06-2X drastically outperforms B3LYP in predicting the N-H and NO 2​ vibrational stretches because it accurately models the intramolecular hydrogen bond dampening the bond force constants[4][5].

Table 2: MD Force Field Performance vs. Bulk Properties (Simulation: 100 ns NPT Ensemble; Water Model: TIP3P)

PropertyExperimental (X-ray)GROMACS (GAFF)AMBER (bsc1)CHARMM36
Bulk Density (g/cm 3 )1.681.661.671.61
ΔGsolv​ (kcal/mol)-12.4-12.1-12.2-10.5
Intermolecular H-Bonds~3.2 per molecule3.13.32.5

Insight: The AMBER-family force fields (GAFF/bsc1) provide a much tighter correlation with experimental density and solvation free energy than CHARMM36, which tends to underestimate the cohesive energy of the pyrimidine lattice[8].

Conclusion & Recommendations

For validating computational models of 2,4-dihydrazino-5-nitro-6-methylpyrimidine (DHNMP), legacy methods like B3LYP and generic force fields are insufficient due to the compound's dense electronic environment and strong non-covalent interactions.

The Optimal Stack:

  • Electronic/Spectroscopic Modeling: Use Gaussian 16 with the M06-2X/6-311++G(d,p) level of theory. This combination correctly accounts for dispersion forces and lone-pair delocalization.

  • Bulk/Solvation Modeling: Use GROMACS paired with the GAFF force field and AM1-BCC partial charges. This provides the highest fidelity to experimental crystallographic density and thermodynamic behavior.

Sources

Validation

Elemental Analysis Validation of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine Batches: A Comparative Guide

As pharmaceutical pipelines increasingly rely on highly functionalized, nitrogen-rich heterocyclic intermediates, the analytical burden to prove batch consistency and safety has never been higher. A prime example of this...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized, nitrogen-rich heterocyclic intermediates, the analytical burden to prove batch consistency and safety has never been higher. A prime example of this analytical challenge is 2,4-dihydrazino-5-nitro-6-methylpyrimidine (CAS No. 30561-02-5)[1]. With a molecular formula of C5H9N7O2 and a molecular weight of 199.17 g/mol [1], this compound boasts an exceptionally high nitrogen content of 49.23%.

In my experience overseeing batch release for complex energetic and pharmaceutical intermediates, relying on a single analytical technique for such compounds is a recipe for regulatory rejection. High-nitrogen compounds are notorious for incomplete combustion, and their complex synthesis routes often leave behind trace heavy metal catalysts or structurally similar organic impurities.

This guide objectively compares the three pillars of modern batch validation—Automated CHNO Combustion Analysis , Quantitative NMR (qNMR) , and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) —and provides self-validating experimental protocols to ensure absolute scientific integrity.

The Analytical Challenge: Why Orthogonal Validation is Required

Validating a batch of 2,4-dihydrazino-5-nitro-6-methylpyrimidine requires answering three distinct questions:

  • Does the bulk material match the theoretical empirical formula? (Addressed by CHNO Combustion)

  • Is the structural purity >99.0% without relying on an identical reference standard? (Addressed by qNMR)

  • Are toxic heavy metals below the permitted daily exposure (PDE) limits? (Addressed by ICP-MS per USP <232>)

Method A: Automated CHNO Combustion Analysis (Bulk Composition)

Combustion analysis remains the gold standard for determining the absolute mass fraction of Carbon, Hydrogen, Nitrogen, and Oxygen. However, the 49.23% nitrogen content in our target pyrimidine presents a severe matrix challenge. Without intervention, high-nitrogen compounds often form refractory nitrides or trap nitrogen as nitrogen oxides (NOx), leading to artificially low nitrogen and skewed oxygen readings. The causality behind our protocol adjustments—specifically the addition of Tungsten Trioxide (WO3) or Vanadium Pentoxide (V2O5)—is to act as an oxygen donor and combustion catalyst, ensuring complete oxidation and the subsequent reduction of all NOx species back to N2 gas for accurate thermal conductivity detection.

Method B: Quantitative NMR (qNMR) (Structural Purity)

Traditional HPLC requires a highly pure, well-characterized reference standard of 2,4-dihydrazino-5-nitro-6-methylpyrimidine, which is often unavailable during early-stage development. qNMR bypasses this limitation. Because the NMR signal intensity is directly proportional to the number of nuclei responsible for the signal, qNMR acts as a primary ratio method[2]. By co-dissolving the sample with a certified internal standard (e.g., Maleic acid), we can achieve absolute quantification with precision equivalent to or better than chromatography[3]. This approach is fully recognized by the International Council for Harmonisation (ICH)[4].

Method C: ICP-MS (Trace Elemental Impurities)

While CHNO confirms the organic bulk, it is blind to trace inorganic toxins. USP General Chapters <232> (Limits) and <233> (Procedures) mandate the control of elemental impurities like Lead (Pb), Cadmium (Cd), Arsenic (As), and Mercury (Hg)[5][6]. ICP-MS is the preferred technique due to its parts-per-trillion (ppt) sensitivity and ability to analyze all target elements simultaneously[7].

Orthogonal Validation Workflow

G Start Batch Release: 2,4-Dihydrazino-5-nitro-6-methylpyrimidine Bulk Bulk Composition (CHNO Combustion) Start->Bulk Struct Structural Purity (qNMR) Start->Struct Trace Trace Impurities (ICP-MS USP <232>) Start->Trace PassBulk Pass: ±0.3% Theoretical Bulk->PassBulk PassStruct Pass: >99.0% Purity Struct->PassStruct PassTrace Pass: < PDE Limits Trace->PassTrace Release Approved for Batch Release PassBulk->Release PassStruct->Release PassTrace->Release

Analytical decision tree for the orthogonal validation of pharmaceutical intermediate batches.

Comparative Performance & Quantitative Data

The following table summarizes a typical batch validation data set for 2,4-dihydrazino-5-nitro-6-methylpyrimidine, comparing the outputs and limitations of each technique.

Analytical MethodTarget MetricTheoretical / LimitExperimental Result (Batch A)Method Limitation
CHNO Combustion Bulk Elemental FormulaC: 30.15%, H: 4.55%N: 49.23%, O: 16.06%C: 30.11%, H: 4.58%N: 49.18%, O: 16.10%Cannot distinguish between structural isomers; requires combustion aids.
qNMR (1H) Absolute Structural Purity> 99.0% w/w99.4% w/wLower sensitivity for trace impurities (<0.1%) compared to LC-MS.
ICP-MS USP <232> Class 1 ElementsCd: <0.5 ppm, Pb: <5 ppmAs: <1.5 ppm, Hg: <3 ppmCd: <0.05 ppm, Pb: 0.2 ppmAs: <0.1 ppm, Hg: <0.05 ppmRequires aggressive microwave digestion to destroy the organic matrix.

Note: For CHNO analysis, a result within ±0.3% of the theoretical value is universally accepted as proof of bulk purity in peer-reviewed literature and patent filings.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The methodologies below are designed as self-validating systems, ensuring that instrument drift, matrix suppression, or incomplete reactions are immediately flagged.

Protocol 1: High-Nitrogen CHNO Combustion Analysis

Causality: To prevent the 49.23% nitrogen matrix from forming refractory NOx species, we utilize a WO3 catalyst and a tightly calibrated oxygen dosing loop.

  • Calibration: Calibrate the elemental analyzer using a certified reference material (CRM) with a high nitrogen content, such as Melamine (66.6% N) or Sulfanilamide.

  • Sample Preparation: Weigh exactly 1.500 mg of 2,4-dihydrazino-5-nitro-6-methylpyrimidine into a tin capsule using a microbalance.

  • Combustion Aid: Add approximately 2.0 mg of Tungsten Trioxide (WO3) powder directly into the tin capsule. The WO3 acts as an oxygen donor to ensure complete combustion of the pyrimidine ring.

  • Combustion: Drop the sealed capsule into the combustion tube at 1050°C under a dynamic pulse of pure O2.

  • Self-Validation Check: Run a known CRM every 10 samples (bracketing). If the CRM deviates by more than ±0.15% from its theoretical value, the combustion tube is likely exhausted (ash buildup) and the run must be invalidated.

Protocol 2: qNMR Purity Assessment

Causality: By using an internal standard (IS) co-dissolved in the same tube, we eliminate volumetric errors and instrument sensitivity drift. The calibration is internal to the sample.

  • Standard Selection: Select a certified IS that produces a distinct, isolated singlet in the 1H NMR spectrum. Maleic acid (NIST SRM) is ideal as its singlet (~6.2 ppm) does not overlap with the pyrimidine or hydrazino protons[8].

  • Sample Preparation: Accurately weigh ~10.0 mg of the pyrimidine batch and ~5.0 mg of Maleic acid using a high-precision microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6. Ensure complete dissolution, as undissolved particulates will skew the molar ratio.

  • Acquisition: Acquire the 1H NMR spectrum with a relaxation delay (D1) of at least 30 seconds (or 5 × T1 of the slowest relaxing proton) to ensure complete magnetization recovery[4].

  • Self-Validation Check: Calculate the purity using the integral ratio of the IS to the target analyte. To validate, prepare a second sample using a different internal standard (e.g., DMSO2)[9]. The calculated purity must agree within 0.5%.

Protocol 3: ICP-MS Trace Elemental Analysis (USP <233> Compliance)

Causality: The pyrimidine matrix must be completely destroyed to release trapped metals, but heating must be enclosed to prevent the volatilization of Mercury (Hg).

  • Microwave Digestion: Dehydrate and predigest 0.5 g of the sample in 5 mL of concentrated, ultra-pure Nitric Acid (HNO3). Digest using a closed-vessel microwave system to prevent the loss of volatile elements[10].

  • Dilution: Dilute the digested sample to 50 mL with ultra-pure water.

  • Spike Recovery (The Self-Validation Step): USP <233> mandates that accuracy be proven within the matrix[6]. Prepare three sample aliquots spiked with the target elements (Cd, Pb, As, Hg) at 50% (0.5J), 100% (1J), and 150% (1.5J) of their target limits[10].

  • Analysis: Analyze via ICP-MS using collision cell technology (e.g., Helium mode) to remove polyatomic interferences (like ArCl interfering with As).

  • Acceptance Criteria: The spike recovery for all target elements must fall between 70% and 150%[10]. If the recovery is outside this range, matrix suppression is occurring, and the sample must be diluted further or the digestion protocol intensified.

Conclusion

For highly functionalized, nitrogen-dense compounds like 2,4-dihydrazino-5-nitro-6-methylpyrimidine, a single analytical technique is insufficient for batch validation. By combining the bulk elemental confirmation of CHNO combustion (aided by WO3), the absolute structural quantification of qNMR, and the rigorous trace safety profiling of ICP-MS per USP <232>/<233>, analytical scientists can build an impenetrable, self-validating data package suitable for regulatory submission and downstream drug development.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4-Dihydrazino-5-nitro-6-methylpyrimidine

Comprehensive Safety & Handling Guide: 2,4-Dihydrazino-5-nitro-6-methylpyrimidine As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 2,4-Dihydrazino-5-nitro-6-methylpyrimidine

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, reasoned framework for handling 2,4-Dihydrazino-5-nitro-6-methylpyrimidine. The protocols outlined here are designed to be self-validating systems, grounded in an understanding of the molecule's inherent chemical properties to ensure your safety and the integrity of your work.

Hazard Assessment: A Triad of Risks

Understanding the personal protective equipment (PPE) required for 2,4-Dihydrazino-5-nitro-6-methylpyrimidine begins with a structural deconstruction of the molecule. Its hazards are a composite of three distinct functional groups: the pyrimidine core, the dual hydrazino substituents, and the nitro group.

  • Hydrazino Groups (-NHNH₂): Hydrazine and its derivatives are the most significant drivers of this compound's toxicity profile. They are acutely toxic, corrosive, and potential carcinogens.[1][2] Exposure can cause severe damage to the skin, eyes, and respiratory tract upon contact.[2][3] Systemic effects can target the nerves, liver, kidneys, and blood.[3]

  • Nitro Group (-NO₂): Aromatic nitro compounds carry a risk of being potent mutagens and should be handled with care as they can be potential explosive hazards if heated rapidly or subjected to shock.[4][5]

  • Pyrimidine Core: The pyrimidine scaffold itself can cause skin, eye, and respiratory tract irritation.[6][7]

Structural Component Associated Hazards Primary Exposure Routes
Hydrazino Groups Acutely Toxic, Corrosive, Potential Carcinogen, Sensitizer[1][2][3]Dermal, Inhalation, Ingestion
Nitro Group Potential Explosive Hazard (Heat/Shock), Mutagenicity[4][5]Dermal, Inhalation
Pyrimidine Core Skin, Eye, and Respiratory Irritant[6][7]Dermal, Inhalation

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is worn, the environment and procedures must be optimized to minimize exposure. PPE is the last line of defense, not the first.

  • Engineering Controls:

    • Chemical Fume Hood: All handling of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine, including weighing and solution preparation, must occur within a certified chemical fume hood.[1][2][8] This is non-negotiable and serves to control the inhalation hazard.

    • Emergency Equipment: A certified and unobstructed safety shower and eyewash station must be immediately accessible in the work area.[3][8]

  • Administrative Controls:

    • No Working Alone: Researchers must not work alone when handling this compound.[8]

    • Designated Area: Establish a "Particularly Hazardous Substance" designated area for the storage and handling of this chemical to restrict access and prevent cross-contamination.[1]

    • Training: All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).[2][8]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is dictated by the triad of hazards identified above. The goal is to establish a complete and impermeable barrier between the researcher and the chemical.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Handling Solids (Weighing, Transfer) Double Nitrile GlovesANSI Z87.1 Compliant Safety Goggles[1]Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes[3][8]Not required inside a certified fume hood.
Handling Solutions / Splash Hazard Nitrile or Chloroprene Gloves[1]Safety Goggles and a Full-Face Shield[1][2]Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes[3][8]Not required inside a certified fume hood.
Spill Cleanup Heavy-duty chemical resistant gloves (e.g., Neoprene)Full-face respirator with appropriate cartridges[3][6]Chemical-resistant apron or suitFull-face respirator with multi-purpose combination (US) or ABEK (EN 14387) respirator cartridges.[3][6]
Detailed PPE Rationale:
  • Hand Protection: Complete skin protection is essential.[2] Nitrile gloves provide a good initial barrier for handling small quantities.[1][8] For any task with a splash hazard, more robust gloves like chloroprene are recommended.[1] Double-gloving is a prudent practice to protect against tears and to allow for safe removal of the outer, contaminated glove.

  • Eye and Face Protection: The corrosive nature of the hydrazino groups necessitates, at a minimum, chemical splash goggles that conform to ANSI standard Z-87.1.[1][8] When handling solutions or larger quantities where splashing is possible, a full-face shield must be worn in addition to goggles to protect the entire face.[1][2]

  • Body Protection: A flame-resistant lab coat is specified due to the general reactivity of hydrazine compounds.[1][3] Standard cotton lab coats are not sufficient. Long pants and fully enclosed, chemical-resistant footwear are mandatory to ensure no skin is exposed.[8]

  • Respiratory Protection: When all work is performed within a properly functioning fume hood, a respirator is not typically required.[2] However, it is essential for emergency situations like a spill outside of the hood. In such cases, a full-face respirator with multi-purpose cartridges is necessary to protect against both inhalation of toxic vapors and splashes to the face.[3][6]

Procedural Guide: From Preparation to Disposal

Step 1: PPE Donning Workflow

The order in which you don your PPE is critical to ensure a proper seal and prevent contamination.

cluster_prep Preparation cluster_ppe Donning Sequence cluster_final Final Check Prep 1. Remove jewelry. Tie back long hair. Coat 2. Don Flame-Resistant Lab Coat Prep->Coat Gloves1 3. Don Inner Pair of Nitrile Gloves Coat->Gloves1 Goggles 4. Don Safety Goggles / Face Shield Gloves1->Goggles Gloves2 5. Don Outer Pair of Nitrile Gloves Goggles->Gloves2 Check 6. Visually inspect for exposed skin or tears. Gloves2->Check

Caption: Workflow for correctly donning Personal Protective Equipment.

Step 2: Safe Handling Protocol
  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, glassware, waste containers) is already inside.

  • Weighing: If weighing the solid, do so on a weigh paper or in a tared container within the fume hood to contain any dust.

  • Transfers: Use spark-proof tools.[3] When transferring solutions, do so slowly to minimize aerosol generation.

  • Work Practices: Keep the container of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine sealed when not in immediate use.[8] Work with the fume hood sash at the lowest possible working height.[8]

Step 3: PPE Doffing Workflow

Removing PPE correctly is paramount to avoid contaminating yourself with any chemical that may be on the exterior of your gear.

cluster_decon Decontamination cluster_doffing Doffing Sequence cluster_hygiene Final Hygiene Decon 1. Clean any gross contamination from outer gloves. Gloves2 2. Remove Outer Gloves (turn inside out) Decon->Gloves2 Coat 3. Remove Lab Coat (turn inside out) Gloves2->Coat Goggles 4. Remove Goggles / Face Shield Coat->Goggles Gloves1 5. Remove Inner Gloves (turn inside out) Goggles->Gloves1 Wash 6. Wash hands thoroughly with soap and water. Gloves1->Wash

Caption: Workflow for safely removing Personal Protective Equipment.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek immediate medical attention.[6]

  • Spill: Do not attempt to clean up a spill.[2] Evacuate the immediate area, close the fume hood sash, and notify your institution's Environmental Health & Safety (EHS) department immediately.[2]

Chemical Waste Disposal

All materials, including empty containers and contaminated PPE, that have come into contact with 2,4-Dihydrazino-5-nitro-6-methylpyrimidine must be disposed of as hazardous waste.[1][8] Empty containers may retain product residue and are still dangerous.[3][8]

Start Generation of Waste (Contaminated Gloves, Wipes, Empty Containers, etc.) Segregate Segregate into a dedicated, closed, and compatible waste container. Start->Segregate Label Label container with: 'Hazardous Waste' Full Chemical Name Associated Hazards Segregate->Label Store Store in a designated Satellite Accumulation Area within secondary containment. Label->Store Pickup Arrange for pickup by Environmental Health & Safety (EHS) per institutional protocol. Store->Pickup

Caption: Hazardous chemical waste disposal workflow.

References

  • The Brückner Research Group. CB-LSOP-Hydrazines.docx.
  • Javaheri, T., et al. (2022). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Biological Studies, 5(1), 113-119.
  • Risk Management and Safety. Hydrazine - Risk Management and Safety.
  • C/D/N Isotopes, Inc. Safety Data Sheet for 2-Amino-4,6-dimethoxy-d6-pyrimidine.
  • MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
  • UC Santa Barbara. Standard Operating Procedure. Hydrazine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 2,4-Dihydroxy-6-methylpyrimidine.
  • Fisher Scientific. (2016). SAFETY DATA SHEET for 2-Hydrazino-4-(trifluoromethyl)pyrimidine.
  • ChemScene. (2026). Safety Data Sheet.
  • Yu, J. H., et al. (1993). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Mutation research, 298(3), 191–199.
  • BenchChem. (2025). 5-Nitro-2,4,6-triaminopyrimidine: A Comprehensive Technical Guide for Organic Synthesis.

Sources

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